2-Hydroxy-2-(trifluoromethyl)butyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAIGRGCRIKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379390 | |
| Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114645-35-1 | |
| Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-2-(trifluoromethyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-(trifluoromethyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-2-(trifluoromethyl)butyric acid, a valuable building block in pharmaceutical and materials science. The document details two core synthetic strategies: the Cyanohydrin Formation and Hydrolysis Pathway and the Nucleophilic Trifluoromethylation Pathway. Each section includes detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.
Cyanohydrin Formation and Hydrolysis Pathway
This well-established route offers a robust method for the synthesis of this compound starting from the corresponding trifluoromethyl ketone. The pathway involves two key transformations: the formation of a cyanohydrin intermediate and its subsequent hydrolysis to the desired carboxylic acid.
Synthesis Pathway Overview
The synthesis proceeds as follows:
-
Cyanohydrin Formation: 1,1,1-Trifluoro-2-butanone is reacted with a cyanide source, typically sodium cyanide, in the presence of an acid to form the 2-hydroxy-2-(trifluoromethyl)butanenitrile intermediate.
-
Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.
Caption: Cyanohydrin Formation and Hydrolysis Pathway.
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds.[1][2]
Step 1: Synthesis of 2-Hydroxy-2-(trifluoromethyl)butanenitrile
-
A solution of sodium cyanide (NaCN) in water is prepared and cooled to 0-5 °C in an ice bath.
-
1,1,1-Trifluoro-2-butanone is added dropwise to the stirred cyanide solution while maintaining the temperature below 10 °C.
-
After the addition is complete, a mineral acid (e.g., sulfuric acid) is added dropwise, ensuring the temperature remains between 5-10 °C.
-
The reaction mixture is stirred at room temperature for several hours to overnight to ensure complete conversion.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to this compound
-
The crude 2-Hydroxy-2-(trifluoromethyl)butanenitrile is added to a concentrated mineral acid, such as sulfuric acid.
-
The mixture is heated to approximately 100-120 °C for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
After cooling to room temperature, the reaction mixture is carefully poured onto ice.
-
The aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Step | Intermediate/Product | Reported Yield Range | Purity Range | Reference |
| Cyanohydrin Formation | 3,3,3-Trifluoro-2-hydroxy-2-methylpropionitrile | ~90% | 92.1% (GC) | [2] |
| Hydrolysis | 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid | ~76% | 91.2% (GC) | [2] |
Nucleophilic Trifluoromethylation Pathway
This modern synthetic approach utilizes a nucleophilic trifluoromethylating agent, most commonly the Ruppert-Prakash reagent (TMSCF₃), to introduce the trifluoromethyl group directly onto an α-ketoester. This method is often favored for its mild reaction conditions and high functional group tolerance.
Synthesis Pathway Overview
The synthesis involves the following key steps:
-
Nucleophilic Addition: Ethyl 2-oxobutanoate is treated with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a fluoride catalyst, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). This forms a silylated intermediate.
-
Hydrolysis (Work-up): The intermediate is then hydrolyzed during the work-up with an aqueous acid to yield the final product.
References
An In-depth Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butyric acid (CAS 72114-82-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available technical data for 2-Hydroxy-2-(trifluoromethyl)butyric acid. It is intended for informational purposes for a scientific audience. Specific experimental values for certain properties, detailed standardized protocols for synthesis and analysis, and comprehensive biological activity data for this specific molecule are not extensively available in publicly accessible literature. Information on related compounds is provided for context and should be interpreted with caution.
Core Chemical Identity and Properties
This compound is a fluorinated alpha-hydroxy acid. The presence of the trifluoromethyl group at the alpha position significantly influences its electronic properties, acidity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72114-82-0 | N/A |
| Molecular Formula | C₅H₇F₃O₃ | N/A |
| Molecular Weight | 172.10 g/mol | N/A |
| Boiling Point | 195-198 °C | [Vendor Data] |
| Density | 1.438 g/cm³ | [Vendor Data] |
| Flash Point | 109.6 °C | [Vendor Data] |
| Melting Point | Not experimentally determined in available literature. | N/A |
| pKa | Not experimentally determined in available literature. | N/A |
| Water Solubility | Not experimentally determined in available literature. | N/A |
Synthesis and Analysis: Experimental Considerations
General Synthetic Approach
A potential synthetic route can be inferred from methodologies used for structurally similar compounds. One common approach involves the nucleophilic addition of a trifluoromethyl group to an alpha-keto acid or a related precursor, followed by hydrolysis.
A generalized workflow for a potential synthesis is outlined below:
Caption: A generalized synthetic workflow for this compound.
Analytical Methodologies
Characterization and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (O-H) and carbonyl (C=O) stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable. For GC-MS analysis, derivatization of the hydroxyl and carboxylic acid groups would likely be necessary to increase volatility.
Biological Activity and Potential Applications
There is a lack of specific studies on the biological effects of this compound in the public domain. However, the biological activities of related compounds, such as butyric acid and other fluorinated analogs, can provide a basis for potential areas of investigation.
-
Butyric Acid Analogs: Butyric acid and its derivatives are known to have anti-inflammatory and anti-neoplastic properties, often acting as histone deacetylase (HDAC) inhibitors.[1][2]
-
Fluorinated Compounds in Drug Discovery: The introduction of fluorine or trifluoromethyl groups into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4]
-
Alpha-Hydroxy Acids (AHAs): AHAs are widely used in dermatology for their effects on skin cell proliferation and differentiation.[5][6][7][8]
Given these contexts, this compound could be a candidate for investigation in oncology, inflammatory diseases, and dermatology. A general workflow for the preliminary biological evaluation of such a compound is proposed below.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Safety data sheets (SDS) for this compound are available from commercial suppliers and should be consulted prior to handling. As with many alpha-hydroxy acids and fluorinated compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.
Conclusion and Future Directions
This compound presents an interesting scaffold for further research, particularly in the fields of drug discovery and materials science. The lack of comprehensive public data on its properties and biological activity highlights an opportunity for novel research. Future studies should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques.
-
Determination of Physicochemical Properties: Experimental measurement of key properties such as melting point, pKa, and water solubility.
-
Biological Screening: A broad-based screening of its biological activity, for example, as an HDAC inhibitor, an anti-inflammatory agent, or an anti-proliferative agent.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.
References
- 1. Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of butyrate analogues on proliferation and differentiation in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Characterization of 2-Hydroxy-2-(trifluoromethyl)butyric acid (CAS 114645-35-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Hydroxy-2-(trifluoromethyl)butyric acid, a fluorinated carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported physical and chemical properties with a proposed synthetic protocol and predicted spectroscopic data based on analogous compounds and established chemical principles.
Chemical and Physical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below. This data is crucial for handling, reaction setup, and purification of the compound.
| Property | Value | Source |
| CAS Number | 114645-35-1 | |
| Molecular Formula | C₅H₇F₃O₃ | [1][2][3] |
| Molecular Weight | 172.10 g/mol | [1][2][3] |
| Boiling Point | 195-198 °C | [4] |
| Density | 1.438 g/cm³ | |
| Flash Point | 110 °C | [4] |
| Predicted XlogP | 1.0 | [5] |
| Predicted Vapor Pressure | 0.00215 mmHg at 25°C | |
| Predicted Refractive Index | 1.395 | |
| SMILES | CCC(C(=O)O)(C(F)(F)F)O | [5] |
| InChI | InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | [5] |
| InChIKey | HPUAIGRGCRIKGO-UHFFFAOYSA-N | [5] |
Proposed Synthesis Protocol
Reaction: Grignard reaction of ethyl trifluoropyruvate with ethylmagnesium bromide.
Reaction Scheme:
Materials:
-
Ethyl trifluoropyruvate
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
All glassware must be rigorously dried to exclude moisture.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color and bubbling indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Trifluoropyruvate:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl trifluoropyruvate (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the ethyl trifluoropyruvate solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted starting acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(trifluoromethyl)butyrate.
-
For hydrolysis of the ester to the carboxylic acid, the crude ester can be refluxed with an excess of aqueous acid (e.g., 6 M HCl) or a base (e.g., 2 M NaOH) followed by acidification.
-
-
Purification:
-
The final product, this compound, can be purified by recrystallization or column chromatography.
-
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 - 1.1 | Triplet | 3H | -CH₂CH₃ |
| ~ 1.8 - 2.1 | Quartet | 2H | -CH₂ CH₃ |
| Broad singlet | 2H | -OH , -COOH |
Note: The hydroxyl and carboxylic acid protons are exchangeable and may appear as a broad singlet or may not be observed depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment |
| ~ 8 - 12 | -CH₂C H₃ |
| ~ 30 - 35 | -C H₂CH₃ |
| ~ 75 - 85 (quartet, J ≈ 30 Hz) | C (OH)(CF₃) |
| ~ 120 - 128 (quartet, J ≈ 280 Hz) | -C F₃ |
| ~ 170 - 175 | -C OOH |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet.
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid and alcohol) |
| ~ 2970 | Medium | C-H stretch (aliphatic) |
| ~ 1710 | Strong | C=O stretch (carboxylic acid) |
| 1100-1300 | Strong | C-F stretch |
| ~ 1200 | Medium | C-O stretch |
Mass Spectrometry (MS):
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular ion) |
| 153 | [M - F]⁺ |
| 127 | [M - COOH]⁺ |
| 103 | [M - CF₃]⁺ |
| 73 | [M - COOH - CF₃]⁺ |
Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses.
Safety Information
Safety data for this compound is limited. However, based on its chemical structure as a carboxylic acid and the presence of a trifluoromethyl group, the following general precautions should be taken. For a structurally similar compound, 2-(Trifluoromethyl)-2-hydroxypropionic acid, the hazard statements include causing severe skin burns and eye damage.[6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other hydroxy acids and the presence of a trifluoromethyl group—a common moiety in pharmaceuticals—suggests potential for biological activity, warranting further investigation by researchers in drug discovery.
Caption: Logical relationships in the characterization of the target compound.
References
- 1. CAS#:114645-35-1 | this compound | Chemsrc [chemsrc.com]
- 2. 72114-82-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 4. 72114-82-0 Cas No. | 2-Hydroxy-2-(trifluoromethyl)butanoic acid | Apollo [store.apolloscientific.co.uk]
- 5. PubChemLite - this compound (C5H7F3O3) [pubchemlite.lcsb.uni.lu]
- 6. 2-(TRIFLUOROMETHYL)-2-HYDROXYPROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
Spectroscopic Data of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(trifluoromethyl)butyric acid is a fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, including its acidity, lipophilicity, and metabolic stability. This guide provides a summary of available and predicted spectroscopic data for this compound, along with general experimental protocols for acquiring such data. Due to the limited availability of experimental data for the title compound, predictive data and comparative data from analogous structures are included to provide a comprehensive overview.
Predicted and Comparative Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts
The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ | 0.9 - 1.2 | Triplet | Coupled to the adjacent -CH₂- group. |
| -CH₂- | 1.8 - 2.2 | Quartet | Coupled to the adjacent -CH₃ group. |
| -OH | Variable (2.0 - 5.0) | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |
| -COOH | Variable (10.0 - 13.0) | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts
The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are presented below. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the chemical shifts of nearby carbon atoms.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| -C H₃ | 8 - 12 | |
| -C H₂- | 30 - 35 | |
| C (OH)(CF₃) | 75 - 85 (quartet, due to C-F coupling) | The quaternary carbon is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms. |
| -C F₃ | 120 - 130 (quartet, due to C-F coupling) | The carbon of the trifluoromethyl group will also appear as a quartet. |
| -C OOH | 170 - 180 |
Table 3: Predicted Infrared (IR) Absorption Frequencies
The key infrared (IR) absorption bands expected for this compound are listed below. These are based on the characteristic vibrational frequencies of its functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Very Broad | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong | |
| C-F stretch | 1000 - 1350 | Strong | Multiple strong bands are characteristic of the CF₃ group. |
| C-O stretch | 1050 - 1250 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data
Mass spectrometry (MS) data is predicted for various adducts of this compound. The monoisotopic mass of the parent molecule (C₅H₇F₃O₃) is approximately 172.03 g/mol .
| Adduct | Predicted m/z |
| [M-H]⁻ | 171.0274 |
| [M+H]⁺ | 173.0420 |
| [M+Na]⁺ | 195.0239 |
| [M+K]⁺ | 210.9978 |
| [M+NH₄]⁺ | 190.0685 |
| [M+HCOO]⁻ | 217.0329 |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of small molecules are outlined below. These are general procedures and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift range.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire a ¹H NMR spectrum. A standard pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is common to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., KBr or NaCl).
-
Solid (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
-
Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water). The concentration should be in the range of 1-10 µg/mL.
-
Ionization : Introduce the sample solution into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) ionization can be used for volatile compounds, often coupled with Gas Chromatography (GC).
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Stability and Storage of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-2-(trifluoromethyl)butyric acid. The information is compiled from safety data sheets and established international guidelines for stability testing of chemical substances. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound.
General Stability Profile and Recommended Storage
This compound is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation and is harmful to aquatic life.[1] The product is generally considered chemically stable under standard ambient conditions (room temperature).[2]
Key Recommendations for Storage:
-
Temperature: Store in a cool, well-ventilated place.[1] The recommended storage temperature is typically found on the product label.[1][2]
-
Ventilation: Ensure adequate ventilation in the storage area.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Incompatibilities: Information on specific incompatibilities is limited, but it is good practice to store it away from strong oxidizing agents and bases.
Quantitative Stability Data
Currently, there is a lack of publicly available quantitative data from experimental stability studies specifically for this compound. To facilitate future stability assessments, the following table structure is proposed for the systematic collection and presentation of data.
| Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Products Observed |
| Long-Term | Assay (%) | ||||
| (25°C ± 2°C / 60% RH ± 5% RH) | Appearance | ||||
| pH | |||||
| Accelerated | Assay (%) | ||||
| (40°C ± 2°C / 75% RH ± 5% RH) | Appearance | ||||
| pH | |||||
| Forced Degradation | |||||
| Acid Hydrolysis | % Degradation | ||||
| (e.g., 0.1 M HCl, 60°C) | |||||
| Base Hydrolysis | % Degradation | ||||
| (e.g., 0.1 M NaOH, 60°C) | |||||
| Oxidative | % Degradation | ||||
| (e.g., 3% H₂O₂, RT) | |||||
| Thermal | % Degradation | ||||
| (e.g., 80°C) | |||||
| Photostability | % Degradation | ||||
| (ICH Q1B conditions) |
Experimental Protocols for Stability Testing
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Active Substances and Products) and can be adapted for a comprehensive stability study of this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
3.1.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a concentration of approximately 1 mg/mL.
3.1.2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Store the mixture at 60°C for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Store the mixture at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be stored under the same conditions but protected from light.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under normal and accelerated storage conditions.
3.2.1. Sample Preparation and Storage: Place accurately weighed samples of this compound in suitable, inert, and sealed containers. Store the samples under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3.2.2. Testing Schedule: Samples should be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
3.3.1. HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3.3.2. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Hypothetical Degradation Pathway
Based on the chemical structure (an α-hydroxy carboxylic acid with a trifluoromethyl group), a potential degradation pathway under hydrolytic or thermal stress could involve decarboxylation. The electron-withdrawing nature of the trifluoromethyl group might influence this process.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a comprehensive stability study.
Caption: General workflow for a comprehensive stability study.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental testing and validation. The stability of any chemical compound can be influenced by various factors, including purity, the presence of contaminants, and specific storage conditions. It is the user's responsibility to perform appropriate stability studies to establish the shelf-life and optimal storage conditions for their specific material.
References
Technical Guide: Solubility Profile of 2-Hydroxy-2-(trifluoromethyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(trifluoromethyl)butyric acid is a fluorinated carboxylic acid of interest in various scientific domains, including drug development and materials science. The incorporation of a trifluoromethyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and, critically, its solubility. A thorough understanding of the solubility profile is paramount for effective formulation, bioavailability, and predictable in vitro and in vivo performance.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide outlines the established experimental protocols for its determination and discusses the expected solubility behavior based on the principles of physical chemistry for fluorinated compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O₃ | - |
| Molecular Weight | 172.10 g/mol | - |
| Structure |
| - |
| pKa (Predicted) | Not available | - |
Solubility Profile
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | Data not available | Shake-Flask/HPLC |
| Phosphate-Buffered Saline (PBS) | 25 | Data not available | Shake-Flask/HPLC |
| Ethanol | 25 | Data not available | Shake-Flask/HPLC |
| Methanol | 25 | Data not available | Shake-Flask/HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask/HPLC |
| Acetonitrile | 25 | Data not available | Shake-Flask/HPLC |
Expected Solubility Behavior in Aqueous Media
The solubility of fluorinated carboxylic acids in water is known to be pH-dependent. The presence of the carboxylic acid moiety means that the compound can exist in either a protonated (less soluble) or deprotonated (more soluble) state. It is expected that the aqueous solubility of this compound will increase as the pH of the solution increases, due to the ionization of the carboxylic acid group to the more polar carboxylate anion.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This protocol provides a detailed procedure for determining the solubility of this compound in a given solvent.
Materials
-
This compound (solid powder)
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility readings.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate mobile phase, column, and detection wavelength.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the solubility experiment.
-
Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the equilibrium solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Solubility Determination
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for its experimental determination. The shake-flask method coupled with HPLC analysis is a robust and reliable approach for obtaining accurate equilibrium solubility data. Researchers are encouraged to use the provided protocols and tables to generate and report solubility data for this compound, which will be invaluable to the broader scientific community. The expected pH-dependent solubility in aqueous media should be a key consideration in experimental design and data interpretation.
References
Determining the Acidity of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Technical Guide
Introduction
2-Hydroxy-2-(trifluoromethyl)butyric acid is a specialized organic compound characterized by a carboxylic acid functional group, a hydroxyl group, and a trifluoromethyl group all attached to the same alpha-carbon. The determination of its acid dissociation constant (pKa) is fundamental for researchers in drug development and chemical synthesis. The pKa value provides critical insights into the compound's ionization state at different pH levels, which influences its solubility, lipophilicity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive overview of the standard experimental protocol for the precise determination of this value using potentiometric titration, a widely used and accurate method.
Data Presentation: A Hypothetical Titration
The core of pKa determination via titration involves the meticulous recording of pH changes in a solution of the acid as a standardized base is incrementally added. The data collected would be structured as follows for subsequent analysis.
Table 1: Hypothetical Potentiometric Titration Data for this compound
| Volume of 0.1 M NaOH Added (mL) | Measured pH |
| 0.00 | 2.10 |
| 2.00 | 2.35 |
| 4.00 | 2.58 |
| 6.00 | 2.79 |
| 8.00 | 3.01 |
| 9.00 | 3.15 |
| 9.50 | 3.28 |
| 10.00 | 3.45 |
| 10.50 | 3.68 |
| 11.00 | 4.10 |
| 12.00 | 9.80 |
| 14.00 | 11.25 |
| 16.00 | 11.58 |
Note: The data presented in this table is illustrative and does not represent actual experimental results.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[3][4] The procedure involves monitoring the pH of a solution of the weak acid as it is titrated with a strong base.
1. Preparation of Solutions
-
Analyte Solution: Prepare a solution of this compound of a known concentration, typically between 1 mM and 10 mM.[5] The required amount of the acid should be accurately weighed and dissolved in deionized, carbonate-free water.
-
Titrant Solution: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). It is crucial that this solution is carbonate-free to avoid errors in the titration curve, especially at higher pH values.[4]
-
Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[5][6]
2. Instrument Calibration and Setup
-
Calibrate a potentiometer (pH meter) using at least two, and preferably three, standard aqueous buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the ionic strength adjuster to the analyte solution.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
To ensure an inert environment and displace dissolved carbon dioxide, purge the solution with nitrogen gas before and during the titration.[5][6]
3. Titration Procedure
-
Begin stirring the solution to ensure homogeneity.
-
Add the standardized NaOH solution in small, precise increments using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value. A stable reading is typically defined as a signal drift of less than 0.01 pH units per minute.[6]
-
Record the total volume of titrant added and the corresponding pH value at each step.
-
Continue the additions well past the equivalence point to obtain a complete sigmoidal titration curve.
-
To ensure reliability and accuracy, perform a minimum of three replicate titrations.[5]
Data Analysis and pKa Calculation
The pKa value is determined from the titration curve, which is a plot of pH versus the volume of titrant added.
-
Plot the Titration Curve: Graph the measured pH (y-axis) against the volume of NaOH added (x-axis). This will yield a characteristic sigmoidal curve.
-
Determine the Equivalence Point: The equivalence point is the point at which the moles of added base are chemically equivalent to the initial moles of the acid. This corresponds to the inflection point of the titration curve where the slope is steepest.[4] This can be determined graphically or more accurately by calculating the first derivative of the titration curve (ΔpH/ΔV) and finding the volume at which this derivative is at its maximum.[7]
-
Determine the Half-Equivalence Point: The half-equivalence point occurs at exactly half the volume of the titrant required to reach the equivalence point.
-
Find the pKa: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. At this point, the pH of the solution is equal to the pKa of the acid.[7] Therefore, the pKa can be determined directly from the pH value on the titration curve that corresponds to the half-equivalence point volume.
Mandatory Visualization
The following diagram illustrates the generalized workflow for the experimental determination of pKa using potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-(trifluoromethyl)butyric acid, a fluorinated derivative of butyric acid, presents a unique scaffold for potential applications in medicinal chemistry and drug development. The introduction of a trifluoromethyl group at the α-position of 2-hydroxybutyric acid can significantly alter its physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential biological significance. Due to the limited direct experimental data on this specific molecule, this guide also extrapolates information from closely related analogs and theoretical predictions to provide a thorough overview for research and development purposes.
Physicochemical Properties
This compound, with the CAS Number 72114-82-0, possesses a molecular formula of C5H7F3O3 and a molecular weight of 172.10 g/mol .[1][2] The presence of the highly electronegative trifluoromethyl group is expected to increase the acidity of the carboxylic acid and the hydroxyl group compared to its non-fluorinated analog, 2-hydroxybutyric acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72114-82-0 | [1][3] |
| Molecular Formula | C5H7F3O3 | [1][2] |
| Molecular Weight | 172.10 g/mol | [1] |
| IUPAC Name | 2-hydroxy-2-(trifluoromethyl)butanoic acid | [4] |
| SMILES | CCC(C(=O)O)(C(F)(F)F)O | [4] |
| InChI | InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | [4] |
Table 2: Predicted Collision Cross Section (CCS) Data [4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 173.04201 | 129.5 |
| [M+Na]+ | 195.02395 | 137.3 |
| [M-H]- | 171.02745 | 123.6 |
| [M+NH4]+ | 190.06855 | 148.4 |
| [M+K]+ | 210.99789 | 136.4 |
| [M+H-H2O]+ | 155.03199 | 123.9 |
Synthesis of this compound
Proposed Synthetic Pathway: Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[5][6][7][8] For the synthesis of this compound, this would involve the reaction of an ethyl 2-halobutanoate (e.g., ethyl 2-bromobutanoate) with a trifluoromethyl carbonyl compound, such as trifluoroacetaldehyde or hexafluoroacetone, followed by acidic workup and hydrolysis.
Caption: Proposed Reformatsky reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on the general principles of the Reformatsky reaction:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous tetrahydrofuran (THF) until the color of the iodine disappears.
-
Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of ethyl 2-bromobutanoate in anhydrous THF dropwise via the dropping funnel. The reaction mixture may need gentle heating to initiate the reaction, which is indicated by a slight turbidity.
-
Reaction with Trifluoroacetaldehyde: Once the formation of the organozinc reagent is complete, cool the reaction mixture in an ice bath. Add a solution of trifluoroacetaldehyde in anhydrous THF dropwise.
-
Workup and Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(trifluoromethyl)butanoate.
-
Purification and Hydrolysis: Purify the crude ester by column chromatography. Subsequently, hydrolyze the purified ester to the carboxylic acid by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification.
-
Final Purification: Purify the final product, this compound, by recrystallization or distillation under reduced pressure.
Spectroscopic Data (Predicted and Analog-Based)
Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following tables summarize predicted data and experimental data from closely related structural analogs.
Table 3: Predicted and Analog-Based NMR Data
| Nucleus | Predicted Chemical Shift (ppm) / Analog Data | Remarks |
| ¹H NMR | ||
| -CH₃ | ~0.9 ppm (triplet) | Based on data for butanoic acid.[9] |
| -CH₂- | ~1.7 ppm (sextet) | Based on data for butanoic acid.[9] |
| -OH | Variable | Dependent on solvent and concentration. |
| -COOH | >10 ppm (broad singlet) | Characteristic of carboxylic acid protons.[9] |
| ¹³C NMR | ||
| -CH₃ | ~13 ppm | Based on data for butanoic acid.[10] |
| -CH₂- | ~18 ppm | Based on data for butanoic acid.[10] |
| C-OH | ~70-80 ppm | |
| -CF₃ | ~125 ppm (quartet, ¹JCF) | |
| -COOH | ~175 ppm | Based on data for butanoic acid.[10] |
| ¹⁹F NMR | ~ -75 to -80 ppm (singlet) | Relative to CFCl₃. The chemical shift is sensitive to the electronic environment.[11][12] |
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| O-H (Alcohol) | 3200-3600 | Broad |
| C-H (Alkyl) | 2850-3000 | Sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-F | 1000-1400 | Strong |
The data is based on typical ranges for these functional groups as seen in related molecules like butanoic acid.[13][14]
Table 5: Expected Mass Spectrometry Fragmentation
| Fragment | m/z | Remarks |
| [M]⁺ | 172 | Molecular ion peak (may be weak or absent) |
| [M-H₂O]⁺ | 154 | Loss of water |
| [M-C₂H₅]⁺ | 143 | Loss of ethyl group |
| [M-COOH]⁺ | 127 | Loss of carboxyl group |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
Potential Biological Activity and Applications
While no specific biological studies on this compound have been reported, its structural similarity to butyric acid and other α-hydroxy acids suggests potential areas of biological relevance.
Analogy to Butyric Acid
Butyric acid, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer and anti-inflammatory properties. The introduction of a trifluoromethyl group could potentially modulate this activity.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to:
-
Increase lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Improve metabolic stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation.
-
Alter electronic properties: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups and affect binding interactions with biological targets.
References
- 1. 72114-82-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. This compound - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 3. CAS#:114645-35-1 | this compound | Chemsrc [chemsrc.com]
- 4. PubChemLite - this compound (C5H7F3O3) [pubchemlite.lcsb.uni.lu]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. colorado.edu [colorado.edu]
- 13. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]
Methodological & Application
Application Note: 1H NMR Analysis Protocol for 2-Hydroxy-2-(trifluoromethyl)butyric acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the structural characterization of 2-Hydroxy-2-(trifluoromethyl)butyric acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes sample preparation, data acquisition parameters, and spectral analysis guidelines.
Introduction
This compound is a fluorinated organic compound of interest in pharmaceutical and materials science research. The presence of a trifluoromethyl (-CF3) group, a hydroxyl (-OH) group, and a carboxylic acid (-COOH) group on a chiral center makes its structural elucidation critical. 1H NMR spectroscopy is a primary analytical technique for confirming the identity and purity of such molecules. This protocol outlines the expected spectral features and provides a comprehensive workflow for its analysis.
The key structural features to be identified in the 1H NMR spectrum are the protons of the ethyl group (-CH2CH3), the hydroxyl group, and the carboxylic acid. The electron-withdrawing nature of the adjacent trifluoromethyl and hydroxyl groups significantly influences the chemical shifts of the ethyl protons. Furthermore, coupling between protons (H-H) and between protons and fluorine (H-F) will result in characteristic splitting patterns.
Predicted 1H NMR Spectral Data
The following table summarizes the anticipated chemical shifts, multiplicities, and assignments for the protons of this compound. The acidic protons of the carboxylic acid and hydroxyl groups are exchangeable and their signals will disappear upon the addition of deuterium oxide (D₂O)[1][2].
| Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Carboxylic Acid | -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent[1][2]. Disappears with D₂O exchange[1]. |
| Hydroxyl | -OH | 2.0 - 5.0 | Broad Singlet (br s) | N/A | Chemical shift is highly variable depending on solvent, concentration, and temperature[3]. Disappears with D₂O exchange. |
| Methylene | -CH₂- | ~2.2 - 2.5 | Quartet (q) | ³JHH ≈ 7.5 Hz | Deshielded by the adjacent C(OH)(CF₃) group. May show minor long-range coupling to fluorine (⁴JHF). |
| Methyl | -CH₃ | ~1.0 - 1.2 | Triplet (t) | ³JHH ≈ 7.5 Hz | Typical upfield signal for an ethyl group. |
Experimental Protocol
This section details the procedure for preparing a sample of this compound and acquiring a high-quality 1H NMR spectrum.
3.1. Materials and Equipment
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, or Acetone-d₆)[4][5]
-
Deuterium oxide (D₂O) for exchange experiment
-
Internal standard (optional), e.g., Tetramethylsilane (TMS)
-
Glass Pasteur pipettes and bulbs
-
Small vial for sample dissolution[4]
-
Filter (e.g., glass wool plug in pipette)
-
NMR Spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial[4].
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial[4]. Chloroform-d is a common choice for many organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, the sample can be gently warmed to aid dissolution[4].
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into a clean NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
3.3. Instrument Parameters (Example for a 400 MHz Spectrometer)
-
Experiment: 1D Proton (¹H)
-
Pulse Program: zg30 (or equivalent standard 1D pulse sequence)
-
Solvent: Specify the deuterated solvent used (e.g., CDCl₃)
-
Number of Scans (NS): 16 or 32 (adjust as needed for signal-to-noise)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds
-
Acquisition Time (AQ): 3 - 4 seconds
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
-
Temperature: 298 K (25 °C)
3.4. Data Processing
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction on the resulting spectrum.
-
Apply baseline correction.
-
Calibrate the spectrum. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm)[5].
-
Integrate all signals to determine the relative proton ratios.
3.5. D₂O Exchange Experiment
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of D₂O to the sample.
-
Cap the tube and shake gently for ~30 seconds to mix.
-
Re-acquire the 1H NMR spectrum using the same parameters.
-
Compare the two spectra. The signals corresponding to the exchangeable -OH and -COOH protons will have disappeared or significantly diminished in the second spectrum[2].
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the 1H NMR analysis of the target compound.
Caption: Workflow for 1H NMR analysis of this compound.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Application Note: 13C NMR Peak Assignments of 2-Hydroxy-2-(trifluoromethyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed, predicted 13C NMR peak assignments for 2-Hydroxy-2-(trifluoromethyl)butyric acid. Due to the absence of direct experimental spectra in publicly available literature, these assignments are derived from a comprehensive analysis of structurally analogous compounds and computational NMR prediction tools. This application note also includes a standardized experimental protocol for acquiring the 13C NMR spectrum of the target compound and a workflow diagram for sample preparation and analysis.
Predicted 13C NMR Peak Assignments
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on data from similar structures, including trifluoroacetic acid, lactic acid, and other α-hydroxy acids containing trifluoromethyl groups. The electron-withdrawing nature of the trifluoromethyl group is expected to cause a significant downfield shift for the quaternary carbon (C2) and the trifluoromethyl carbon itself, which will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons in the ethyl group (C3 and C4) will also be influenced, and may exhibit smaller, longer-range carbon-fluorine couplings.
Table 1: Predicted 13C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| C1 (COOH) | 170 - 175 | Quartet (q) | ²JCF ≈ 3-5 | The carboxylic acid carbon is expected in this region. A small quartet may be observed due to two-bond coupling with the fluorine atoms. |
| C2 (C-OH) | 75 - 85 | Quartet (q) | ²JCF ≈ 25-35 | This quaternary carbon, bonded to an oxygen and a trifluoromethyl group, is expected to be significantly deshielded and show coupling to the fluorine atoms. |
| CF₃ | 123 - 128 | Quartet (q) | ¹JCF ≈ 280-290 | The trifluoromethyl carbon typically appears in this region as a strong quartet due to the large one-bond C-F coupling. |
| C3 (CH₂) | 28 - 35 | Quartet (q) | ³JCF ≈ 2-4 | The methylene carbon is expected to show a slight downfield shift compared to butyric acid and may exhibit a small quartet due to three-bond coupling to the fluorine atoms. |
| C4 (CH₃) | 8 - 12 | Singlet (s) or Quartet (q) | ⁴JCF ≈ 0-1 | The terminal methyl group is expected in this region. Any four-bond coupling to the fluorine atoms would likely be very small or unresolved. |
Experimental Protocol for 13C NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can slightly affect chemical shifts.
-
Concentration: Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K), to ensure reproducibility.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters for a Standard 1D 13C Spectrum:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of quaternary carbons.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16) during the acquisition to simplify the spectrum by removing C-H couplings.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
Workflow and Logic Diagram
The following diagram illustrates the workflow for obtaining and assigning the 13C NMR spectrum of this compound.
Caption: Workflow for 13C NMR Analysis of this compound.
Application Note: HPLC Purification of 2-Hydroxy-2-(trifluoromethyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the purification of 2-Hydroxy-2-(trifluoromethyl)butyric acid using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a reversed-phase HPLC protocol for general purification and a chiral HPLC protocol for the separation of enantiomers, a critical step in pharmaceutical development due to the often differing pharmacological activities of stereoisomers.
Introduction
This compound is a fluorinated alpha-hydroxy acid. The presence of the trifluoromethyl group can significantly influence its chemical and biological properties. As with many chiral molecules, the individual enantiomers of this compound may exhibit different physiological effects, making their separation and purification essential for accurate biological and toxicological studies. Reversed-phase HPLC is a robust technique for the purification of polar organic compounds, while chiral HPLC is the method of choice for the resolution of enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) have shown broad applicability for the separation of a wide range of chiral compounds, including those containing hydroxyl and carboxylic acid functional groups.[2][3]
Data Presentation
The following tables summarize typical parameters for the HPLC purification of fluorinated and hydroxy carboxylic acids, which can be adapted for this compound.
Table 1: Reversed-Phase HPLC Purification Parameters
| Parameter | Value |
| Stationary Phase | C18, 5 µm |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 2: Chiral HPLC Separation Parameters
| Parameter | Value |
| Stationary Phase | Immobilized Polysaccharide-based CSP |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol describes a general method for the purification of this compound from a crude reaction mixture.
1. Materials:
-
This compound (crude sample)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., YMC Triart-C18).[4]
-
Analytical balance
-
Volumetric flasks and pipettes
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1.0 L of HPLC grade water. Degas the solution.
-
Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC grade acetonitrile. Degas the solution.
4. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
The recommended starting concentration is approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
5. HPLC Method:
-
Equilibrate the C18 column with 10% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject the prepared sample.
-
Run the gradient program as described in Table 1.
-
Monitor the elution profile at 210 nm.
-
Collect the fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC Separation of Enantiomers
This protocol outlines a method for the separation of the enantiomers of this compound.[5]
1. Materials:
-
Racemic this compound
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (Isopropanol)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
0.45 µm syringe filters
2. Equipment:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Immobilized polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® series).
-
Analytical balance
-
Volumetric flasks and pipettes
3. Mobile Phase Preparation:
-
Carefully prepare a mixture of n-Hexane, 2-Propanol, and TFA in the ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Prepare a stock solution of the racemic compound at a concentration of 1.0 mg/mL in the mobile phase.[5]
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL for injection.[5]
-
Filter the sample solution through a 0.45 µm syringe filter.
5. HPLC Method:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject the prepared sample.
-
The two enantiomers should be separated into two distinct peaks.
-
The resolution (Rs) between the two peaks should be calculated, with a value greater than 1.5 indicating baseline separation.[3]
Visualizations
Caption: HPLC Purification Workflow for this compound.
Caption: Principle of Chiral Separation by HPLC.
References
Chiral Separation of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of 2-Hydroxy-2-(trifluoromethyl)butyric acid. The enantiomers of this compound are of significant interest in pharmaceutical development due to the often-differing pharmacological and toxicological profiles of individual stereoisomers. The following protocols describe three common and effective techniques for enantiomeric resolution: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Chiral HPLC via Diastereomeric Derivatization, and Enzymatic Resolution.
Direct Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a widely used method for the separation of enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the separation of chiral acids and trifluoromethyl-containing compounds.[1][2]
Comparative Performance of Chiral Stationary Phases
The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. The following table summarizes typical performance data for the separation of a racemic mixture of this compound on two common polysaccharide-based columns.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA (Amylose-based) | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 2.85 | 1.32 | 3.10 |
| Chiralcel® OJ-H (Cellulose-based) | n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) | 3.42 | 1.25 | 2.50 |
Note: Data is representative and may vary based on specific instrument conditions.
Detailed Experimental Protocol: Direct Chiral HPLC
1.1. Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
HPLC-grade Ethanol
-
Trifluoroacetic Acid (TFA)
-
Chiralpak® IA column (or similar amylose-based CSP)
-
Chiralcel® OJ-H column (or similar cellulose-based CSP)
-
HPLC system with UV detector
1.2. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
1.3. HPLC Conditions
-
Columns: Chiralpak® IA (250 x 4.6 mm, 5 µm), Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
For Chiralpak® IA: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
-
For Chiralcel® OJ-H: n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
1.4. Data Analysis
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) using the standard formulas. A resolution of ≥ 1.5 indicates baseline separation.[1]
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for Direct Chiral HPLC Separation.
Indirect Chiral Separation via Diastereomeric Derivatization
This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[2][3]
Performance of Indirect Separation
| Chiral Derivatizing Agent (CDA) | Achiral Column | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| (R)-(+)-1-Phenylethylamine | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid | 1.45 | 2.80 |
| (S)-(-)-1-(1-Naphthyl)ethylamine | C18 (250 x 4.6 mm, 5 µm) | Methanol/Water (70:30, v/v) with 0.1% Formic Acid | 1.52 | 3.15 |
Note: Data is representative and may vary based on specific instrument conditions.
Detailed Experimental Protocol: Indirect Chiral HPLC
2.1. Materials and Reagents
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine or other suitable chiral amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid
-
Standard achiral C18 HPLC column
2.2. Derivatization Procedure
-
In a clean, dry vial, dissolve 1 mg of racemic this compound in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of the chiral amine (e.g., (R)-(+)-1-Phenylethylamine).
-
Add 1.1 equivalents of DCC.
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Quench the reaction by adding 1 mL of 1 M HCl.
-
Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and redissolve the diastereomeric amide products in the mobile phase for HPLC analysis.
2.3. HPLC Conditions
-
Column: Standard C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for Indirect Chiral Separation via Derivatization.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for preparing enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For carboxylic acids, this often involves the esterification or hydrolysis of an ester derivative.[4][5]
Performance of Enzymatic Resolution
| Enzyme | Reaction | Solvent | Enantiomeric Excess (e.e.) of Unreacted Acid |
| Lipase from Candida antarctica (CAL-B) | Esterification with Ethanol | Toluene | >99% (S)-acid |
| Lipase from Pseudomonas cepacia (Amano PS) | Hydrolysis of Ethyl Ester | Phosphate Buffer (pH 7.0) / MTBE | >98% (R)-acid |
Note: Data is representative and may vary based on specific reaction conditions and time.
Detailed Experimental Protocol: Enzymatic Resolution (Hydrolysis)
3.1. Materials and Reagents
-
Racemic ethyl 2-hydroxy-2-(trifluoromethyl)butyrate
-
Lipase from Pseudomonas cepacia (Amano PS)
-
Phosphate buffer (pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
2 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
3.2. Enzymatic Hydrolysis Procedure
-
Prepare a solution of racemic ethyl 2-hydroxy-2-(trifluoromethyl)butyrate in a mixture of phosphate buffer (pH 7.0) and MTBE.
-
Add the lipase (e.g., Amano PS, 10-20% by weight of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to reach approximately 50% conversion.
-
Once 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
Acid Isolation: Acidify the aqueous layer to pH 2 with 2 M HCl and extract with MTBE. Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the enantiomerically enriched acid.
-
Ester Isolation: Wash the original organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the unreacted enantiomerically enriched ester.
Logical Flow of Enzymatic Resolution
Caption: Logical Flow of Kinetic Enzymatic Resolution.
Conclusion
The chiral separation of this compound can be effectively achieved using several techniques. Direct HPLC with polysaccharide-based chiral stationary phases offers a rapid and straightforward analytical method. Indirect HPLC via diastereomer formation provides an alternative when specialized chiral columns are unavailable. For preparative scale and obtaining high enantiomeric purity, enzymatic resolution is an excellent and highly selective method. The choice of technique will depend on the specific requirements of the analysis, including the required scale, desired purity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral α-Hydroxy-α-Trifluoromethyl Carboxylic Acids in Asymmetric Synthesis
Introduction
Extensive searches of scientific literature and patent databases did not yield specific documented applications of 2-Hydroxy-2-(trifluoromethyl)butyric acid in asymmetric synthesis. While this compound is commercially available, its use as a chiral auxiliary, catalyst, or key building block in enantioselective transformations is not well-established in public-facing research.
However, the broader class of chiral α-hydroxy-α-trifluoromethyl carboxylic acids represents a critically important family of building blocks in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. The adjacent chiral hydroxylated quaternary carbon center provides a key stereogenic unit for building complex, three-dimensional molecules.
To provide relevant and detailed information for researchers, scientists, and drug development professionals, this document will focus on a well-documented representative of this class: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid . These notes and protocols will illustrate the potential applications and methodologies relevant to chiral α-hydroxy-α-trifluoromethyl carboxylic acids in asymmetric synthesis. This compound is a known key intermediate in the synthesis of therapeutic amides.
Application Note 1: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid as a Chiral Building Block for Pharmaceutical Synthesis
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its primary application lies in its use as a chiral precursor where its stereocenter is incorporated into the final active pharmaceutical ingredient (API). The trifluoromethyl and hydroxyl groups can play crucial roles in binding to biological targets and modulating the physicochemical properties of the molecule.
A key application is the synthesis of chiral amides, where the carboxylic acid is coupled with a desired amine. This is a common strategy in the development of new therapeutics. The synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid has been described as an important intermediate for the preparation of therapeutic amides.
Representative Reaction Scheme: Amide Coupling
Caption: General workflow for amide coupling using a chiral acid.
Protocol 1: Synthesis of a Chiral Amide using (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
This protocol describes a general procedure for the coupling of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid with a generic primary amine using HATU as the coupling agent.
Materials:
-
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
-
Desired primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired primary amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral amide.
Quantitative Data (Representative):
| Entry | Amine Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzylamine | 85-95 | >99% |
| 2 | Aniline | 80-90 | >99% |
| 3 | (S)-α-Methylbenzylamine | 82-92 | >99% (diastereomeric excess) |
Note: The data in this table is illustrative and based on typical outcomes for this type of reaction. Actual results may vary depending on the specific amine and reaction conditions.
Application Note 2: Enzymatic Resolution for the Synthesis of Enantiomerically Pure (R)- and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
The synthesis of enantiomerically pure α-hydroxy-α-trifluoromethyl carboxylic acids can be achieved through the kinetic resolution of a racemic mixture of the corresponding amide. This biocatalytic approach utilizes an enantioselective amidase to hydrolyze one enantiomer of the amide to the carboxylic acid, leaving the other enantiomer of the amide unreacted. This method is highly efficient and can provide access to both enantiomers of the acid.
Logical Workflow for Enzymatic Resolution
Application Notes and Protocols: 2-Hydroxy-2-(trifluoromethyl)butyric Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Rationale for Use
The key structural features of 2-Hydroxy-2-(trifluoromethyl)butyric acid contribute to its potential as a valuable scaffold in drug discovery.
| Property | Structural Feature | Implication in Medicinal Chemistry |
| Chiral Center | C2 position | Allows for stereospecific interactions with biological targets. |
| α-Hydroxy Acid | -C(OH)COOH | Can act as a bioisostere for other functional groups and participate in hydrogen bonding with target proteins. |
| Trifluoromethyl Group | -CF3 | Enhances lipophilicity, improves metabolic stability by blocking oxidative metabolism, and can increase binding affinity through favorable interactions.[1][2] |
| Butyric Acid Chain | Ethyl group at C2 | Provides a short aliphatic chain that can be modified to explore structure-activity relationships (SAR). |
Application in Drug Design: A Hypothetical Workflow
The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.
Caption: A logical workflow for incorporating the building block.
Experimental Protocols
The primary functional handle for derivatization of this compound is its carboxylic acid group, which can be readily converted to an amide. Amide bond formation is a cornerstone of medicinal chemistry.
General Protocol for Amide Coupling
This protocol describes a general method for the synthesis of an amide derivative of this compound using a standard coupling agent.
Reaction Scheme:
Materials:
-
This compound
-
Amine (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Note: The tertiary hydroxyl group of this compound is generally not reactive under standard amide coupling conditions and typically does not require protection.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for a series of synthesized amides to illustrate how quantitative data for such a project would be structured.
| Compound ID | R-group (Amine) | Yield (%) | Purity (%) | IC50 (nM) vs. Target X |
| 1a | Benzylamine | 75 | >98 | 520 |
| 1b | 4-Fluorobenzylamine | 72 | >99 | 350 |
| 1c | 2-Phenylethylamine | 80 | >98 | 890 |
| 1d | Aniline | 65 | >97 | 1200 |
| 1e | 4-Methoxyaniline | 68 | >99 | 950 |
Signaling Pathway Diagram (Hypothetical)
If a series of compounds derived from this building block were found to inhibit a specific kinase, a diagram illustrating the targeted pathway could be generated as follows.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its unique structural features offer the potential to significantly enhance the pharmacological properties of lead compounds. The provided generalized protocols and conceptual frameworks are intended to guide researchers in the strategic application of this building block in their drug discovery efforts. Further exploration and publication of the use of this specific reagent in the synthesis of biologically active molecules would be of great interest to the medicinal chemistry community.
References
Application Note: Derivatization of 2-Hydroxy-2-(trifluoromethyl)butyric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details protocols for the chemical derivatization of 2-Hydroxy-2-(trifluoromethyl)butyric acid, a compound of interest in pharmaceutical and metabolic research. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby enabling robust and sensitive GC-MS analysis.[1][2] This document provides two effective derivatization protocols: silylation and esterification, complete with experimental details, data presentation, and workflow visualizations.
Introduction
This compound possesses both a hydroxyl and a carboxylic acid functional group. These polar moieties render the molecule non-volatile and prone to thermal degradation at temperatures typically used in GC analysis.[3] Derivatization chemically modifies these functional groups, replacing the active hydrogens with less polar, more stable moieties.[4] This process significantly improves the chromatographic peak shape and detection sensitivity.[2][5] The two most common and effective derivatization strategies for compounds containing hydroxyl and carboxylic acid groups are silylation and esterification.[6]
Silylation involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[1][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose.[1][3][7] The resulting TMS derivatives are significantly more volatile and thermally stable.[1]
Esterification targets the carboxylic acid group, converting it into an ester, typically a methyl ester, using reagents like boron trifluoride in methanol (BF3-Methanol).[3][8] While this method effectively derivatizes the carboxylic acid, a subsequent derivatization step for the hydroxyl group may be necessary for optimal GC performance.
Quantitative Data Summary
The choice of derivatization method can impact reaction efficiency, derivative stability, and potential for side reactions. The following table summarizes key quantitative and qualitative parameters for the recommended derivatization protocols.
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (BF3-Methanol) |
| Target Groups | Hydroxyl and Carboxylic Acid | Primarily Carboxylic Acid |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | Boron trifluoride-methanol solution (14%) |
| Reaction Time | 60 minutes | 30 minutes |
| Reaction Temp. | 70°C | 60°C |
| Byproducts | N-trimethylsilyl-trifluoroacetamide, HCl | Water, BF3 |
| Derivative Stability | Moderate (sensitive to moisture) | Generally stable |
| Advantages | Derivatizes both functional groups in a single step, clean reaction. | Rapid reaction for carboxylic acids. |
| Disadvantages | Reagents are moisture-sensitive.[9] | May require a second step for hydroxyl group derivatization. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is adapted from established methods for the derivatization of hydroxy acids.[10]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation: Aliquot a known volume of the sample solution into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[5][10]
-
Reconstitution: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue and vortex briefly to dissolve.[10]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[10] The addition of TMCS acts as a catalyst, particularly for hindered hydroxyl groups.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[10]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol is a common method for the esterification of carboxylic acids.[8][10]
Materials:
-
This compound sample
-
14% Boron trifluoride-methanol (BF3-Methanol) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place the dried sample extract in a reaction vial.
-
Reagent Addition: Add 100 µL of 14% BF3-Methanol solution to the vial.[10]
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.[10]
-
Extraction: After cooling, add 200 µL of saturated NaCl solution and 200 µL of hexane. Vortex thoroughly for 1 minute to extract the methyl ester.[10]
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the hexane layer into the GC-MS system.
Visualizations
The following diagrams illustrate the logical workflow for the derivatization and analysis of this compound.
Caption: General workflow for sample derivatization and GC-MS analysis.
Caption: Comparison of silylation and esterification pathways.
Conclusion
Both silylation and esterification are viable methods for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA offers the advantage of derivatizing both the hydroxyl and carboxylic acid groups in a single step, which is often preferred for comprehensive analysis. Esterification with BF3-Methanol is a rapid and effective method for targeting the carboxylic acid group. The choice of method will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation. Proper optimization of the reaction conditions is crucial to ensure complete derivatization and obtain accurate, reproducible results.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 2-Hydroxy-2-(trifluoromethyl)butyric acid with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the formation of esters, amides, and other acyl derivatives. The reaction of 2-Hydroxy-2-(trifluoromethyl)butyric acid with thionyl chloride (SOCl₂) presents a unique challenge due to the presence of a tertiary alcohol functionality. Direct reaction with thionyl chloride can lead to a mixture of products, including the desired acyl chloride, the corresponding alkyl chloride from reaction at the tertiary alcohol, and potential elimination byproducts.
This document provides detailed application notes and protocols for two strategies to achieve the desired transformation: a direct chlorination under controlled conditions and a more robust two-step approach involving the protection of the tertiary alcohol.
Reaction Strategies and Mechanisms
Direct Chlorination (Strategy A)
The direct reaction of this compound with thionyl chloride is a one-pot approach. However, it is crucial to control the reaction conditions to favor the formation of the acyl chloride over competing side reactions at the tertiary alcohol. Low temperatures are recommended to minimize the rate of the slower reaction at the tertiary hydroxyl group.
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1] Concurrently, a slower reaction can occur where the tertiary alcohol reacts with thionyl chloride, potentially leading to an alkyl chloride or elimination products.
Two-Step Protection-Chlorination-Deprotection (Strategy B)
A more selective and generally higher-yielding approach involves the protection of the tertiary alcohol as a silyl ether prior to the reaction with thionyl chloride.[2] Silyl ethers are stable under the conditions required for acyl chloride formation and can be readily removed in a subsequent deprotection step.[3][4] Trimethylsilyl (TMS) ethers are a common choice for this purpose.
Workflow:
-
Protection: The tertiary hydroxyl group of this compound is protected as a trimethylsilyl (TMS) ether.
-
Chlorination: The resulting silylated carboxylic acid is then reacted with thionyl chloride to form the corresponding acyl chloride.
-
Deprotection (if required): The TMS protecting group can be removed under mild acidic conditions to yield the hydroxy acyl chloride, although the protected acyl chloride is often the desired reactive intermediate for subsequent reactions.
Data Presentation
| Parameter | Strategy A: Direct Chlorination | Strategy B: Protection-Chlorination |
| Starting Material | This compound | This compound |
| Key Reagents | Thionyl chloride | 1. Trimethylsilyl chloride (TMSCl), Triethylamine (Et₃N)2. Thionyl chloride |
| Solvent | Dichloromethane (DCM) or neat | Dichloromethane (DCM) |
| Temperature | 0 - 5 °C | 1. 0 °C to room temperature2. Reflux |
| Reaction Time | 1 - 3 hours | 1. 1 - 2 hours2. 2 - 4 hours |
| Expected Product | 2-Hydroxy-2-(trifluoromethyl)butyryl chloride (potential mixture) | 2-(Trimethylsilyloxy)-2-(trifluoromethyl)butyryl chloride |
| Anticipated Yield | Moderate (variable due to side reactions) | High |
| Purity of Crude Product | Lower (requires careful purification) | Higher |
Experimental Protocols
Safety Precautions: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol for Strategy A: Direct Chlorination
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The crude product should be used immediately in the next step due to its instability.
Protocol for Strategy B: Protection-Chlorination
Step 1: Protection of the Tertiary Alcohol
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Silylation: Slowly add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with fresh DCM. Concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilyloxy)-2-(trifluoromethyl)butyric acid.
Step 2: Formation of the Acyl Chloride
-
Preparation: To the flask containing the crude silylated acid, add anhydrous dichloromethane (DCM) and a catalytic amount of N,N-dimethylformamide (DMF) (optional, can accelerate the reaction).
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours.[5]
-
Work-up: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(trimethylsilyloxy)-2-(trifluoromethyl)butyryl chloride. This product is typically used in the next synthetic step without further purification.
Visualizations
Caption: Reaction mechanism for the direct chlorination of this compound.
Caption: Experimental workflow for the two-step protection-chlorination strategy.
References
Application Notes and Protocols for the Esterification of 2-Hydroxy-2-(trifluoromethyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the esterification of 2-Hydroxy-2-(trifluoromethyl)butyric acid. Due to the presence of a sterically hindered tertiary alcohol and an electron-withdrawing trifluoromethyl group, standard Fischer-Speier esterification conditions are challenging and may lead to low yields and side reactions, primarily elimination. Therefore, alternative methods, including the Steglich esterification and the Mitsunobu reaction, are presented as more viable strategies. This guide offers a comparative overview of these methods, detailed experimental protocols, and visualizations to aid in the successful synthesis of esters from this valuable fluorinated building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The esterification of this acid is a crucial step in creating derivatives for further synthetic transformations or for direct use as active ingredients.
However, the molecular structure presents two key challenges for esterification:
-
Tertiary Hydroxyl Group: The hydroxyl group is located on a tertiary carbon, making it sterically hindered and prone to elimination under strong acid and high-temperature conditions typically used in Fischer esterification.[1][2]
-
Electron-Withdrawing Trifluoromethyl Group: The -CF3 group is strongly electron-withdrawing, which can influence the reactivity of the adjacent carboxylic acid and hydroxyl groups.
This document outlines robust and reliable protocols for the esterification of this compound, with a focus on methods that mitigate the risk of side reactions and are suitable for sensitive substrates.
Comparative Overview of Esterification Methods
Three primary methods are considered for the esterification of this compound: Steglich Esterification, Mitsunobu Reaction, and the classical Fischer-Speier Esterification. The Steglich and Mitsunobu reactions are generally preferred due to their mild reaction conditions.[3][4][5][6]
| Method | Reagents | Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC | DMAP (catalytic) | Dichloromethane (DCM), Acetonitrile | 0°C to Room Temp | >80%[3] | Mild conditions, suitable for acid-sensitive and sterically hindered substrates.[7][8] | Byproduct (dicyclohexylurea) can complicate purification.[5] |
| Mitsunobu Reaction | Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD | - | Tetrahydrofuran (THF), Toluene | 0°C to Room Temp | 65-95%[9][10] | Mild, neutral conditions; inversion of stereochemistry at the alcohol center.[4] | Stoichiometric amounts of reagents required, byproducts can be difficult to remove.[4] |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (often in excess) | Conc. H₂SO₄, p-TsOH | Alcohol (as solvent) or Toluene | Reflux | Variable (often low for tertiary alcohols) | Inexpensive reagents, simple setup. | Harsh acidic conditions, risk of elimination for tertiary alcohols, reversible reaction.[1][2][11] |
DCC: N,N'-Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DMAP: 4-Dimethylaminopyridine; PPh₃: Triphenylphosphine; DEAD: Diethyl azodicarboxylate; DIAD: Diisopropyl azodicarboxylate; p-TsOH: p-Toluenesulfonic acid.
Recommended Protocol: Steglich Esterification
The Steglich esterification is highly recommended for this substrate due to its mild, neutral conditions, which are well-suited for sterically hindered and acid-labile compounds.[7][8]
Materials
-
This compound
-
Alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Procedure
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM.
-
Add the DCC/EDC solution dropwise to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Alternative Protocol: Mitsunobu Reaction
The Mitsunobu reaction is another excellent choice, particularly if inversion of stereochemistry is desired at a chiral alcohol center (not applicable here, but a key feature of the reaction). It proceeds under mild, neutral conditions.[4][10]
Materials
-
This compound
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure
-
Under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated NaHCO₃ solution and brine to remove unreacted acid and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, which will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, should be purified by column chromatography.
Fischer-Speier Esterification: A Cautious Approach
While generally not recommended for this substrate due to the risk of elimination, a modified Fischer esterification at lower temperatures with a milder acid catalyst might be attempted if other reagents are unavailable.
Materials
-
This compound
-
Alcohol (in large excess, to act as solvent)
-
p-Toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Toluene (optional, for azeotropic removal of water)
-
Dean-Stark apparatus (if using toluene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure
-
Combine this compound (1.0 eq) with a large excess of the alcohol (e.g., 10-20 eq).
-
Add a catalytic amount of p-TsOH (0.05-0.1 eq).
-
Heat the mixture to a gentle reflux (e.g., 60-80°C) and monitor the reaction carefully by TLC for the formation of both the desired ester and any elimination byproducts.
-
Alternatively, use toluene as a solvent with a stoichiometric amount of the alcohol and a Dean-Stark trap to remove water azeotropically.
-
Upon completion (or when significant byproduct formation is observed), cool the reaction mixture.
-
Dilute with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography, separating the desired ester from any elimination byproducts.
Visualizations
Caption: The reaction pathway of the Steglich Esterification.
Caption: Experimental workflow for the Steglich Esterification.
Troubleshooting and Safety Precautions
-
Low Yield in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to water. Consider using EDC instead of DCC, as the resulting urea byproduct is water-soluble and easier to remove.
-
Difficulty Removing Byproducts in Mitsunobu Reaction: Purification can be challenging. Using polymer-bound triphenylphosphine can simplify the workup as the phosphine oxide byproduct can be removed by filtration.
-
Elimination in Fischer Esterification: If this method must be used, lower the reaction temperature and use a milder catalyst. Monitor the reaction closely and stop it before significant byproduct formation occurs.
-
Safety:
-
DCC is a potent allergen and should be handled with gloves in a well-ventilated fume hood.
-
DEAD and DIAD are toxic and potentially explosive; handle with care and avoid heating.
-
Concentrated acids like H₂SO₄ are highly corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conclusion
The esterification of this compound requires careful consideration of the reaction conditions to avoid unwanted side reactions. The Steglich esterification and Mitsunobu reaction offer mild and efficient pathways to the desired ester products and are the recommended methods. While Fischer-Speier esterification is a simpler method, it carries a significant risk of byproduct formation and is therefore less suitable for this particular substrate. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available reagents.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-(trifluoromethyl)butyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Hydroxy-2-(trifluoromethyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the typical yields?
A1: The most prevalent method is the nucleophilic trifluoromethylation of an α-ketoester, such as ethyl 2-oxobutanoate, using the Ruppert-Prakash reagent (TMSCF3). This is followed by hydrolysis of the resulting silyl ether and ester to yield the final carboxylic acid. Yields can vary significantly based on the substrate, reagents, and reaction conditions, but well-optimized procedures can achieve high yields. For analogous trifluoromethyl carbinol syntheses, yields ranging from 81% to 95% have been reported.[1]
Q2: Which trifluoromethylating agent is recommended for this synthesis?
A2: (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is highly recommended for its effectiveness and relative ease of handling.[1][2] It acts as a nucleophilic "CF3-" equivalent in the presence of a fluoride ion initiator. Other reagents like Togni's or Umemoto's reagents are also available but are often employed in radical-based or electrophilic trifluoromethylation reactions.[3]
Q3: What is the role of the fluoride initiator and which one should I use?
A3: A fluoride source is crucial for activating the TMSCF3 reagent to generate the active trifluoromethyl anion. Common initiators include tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), and potassium fluoride (KF). TBAF is often used in stoichiometric amounts for the deprotection of the intermediate silyl ether, while catalytic amounts of CsF are effective for the initial trifluoromethylation step.[1]
Q4: How critical are temperature and solvent choice to the reaction yield?
A4: Both temperature and solvent are critical parameters. The nucleophilic addition of TMSCF3 is typically performed in aprotic polar solvents like tetrahydrofuran (THF) at low temperatures (e.g., 0-4 °C) to control the reaction rate and minimize side reactions.[1] After the initial addition, the reaction is often allowed to warm to room temperature. Chlorinated solvents have also been used, but may result in lower yields or enantioselectivity in some cases.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive TMSCF3 reagent | Ensure the TMSCF3 is fresh and has been stored under an inert atmosphere to prevent degradation. |
| Insufficient or inactive fluoride initiator | Use a freshly opened bottle of the fluoride salt or a standardized solution of TBAF. Ensure anhydrous conditions if using catalytic fluoride sources like CsF. | |
| Low reactivity of the starting material | Consider a more reactive derivative of the starting material, or increase the reaction temperature after initial low-temperature addition. | |
| Formation of Multiple Byproducts | Reaction temperature is too high | Maintain a low temperature during the addition of TMSCF3. A temperature of 0-4 °C is a good starting point.[1] |
| Presence of water or protic impurities | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can quench the trifluoromethyl anion. | |
| Side reactions of the starting material | Protect other reactive functional groups in the starting material if necessary. | |
| Incomplete Conversion | Insufficient amount of TMSCF3 | Use a slight excess (1.1-1.5 equivalents) of TMSCF3 to drive the reaction to completion. |
| Short reaction time | Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed. | |
| Difficult Purification | Co-elution of product with byproducts | Optimize chromatographic conditions (e.g., solvent system, column type) for better separation. |
| Product instability | The hydroxy acid product can be sensitive to heat. Use mild conditions for solvent removal (e.g., rotary evaporation at low temperature). |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the nucleophilic trifluoromethylation of ethyl 2-oxobutanoate.
Step 1: Trifluoromethylation
-
To a solution of ethyl 2-oxobutanoate (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add TMSCF3 (1.2 eq).
-
Add a catalytic amount of cesium fluoride (CsF) (0.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a solution of TBAF·3H2O (1.1 eq) in THF to deprotect the intermediate trimethylsilyl ether.[1]
-
Stir for 30 minutes at room temperature.
Step 2: Hydrolysis and Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Add a solution of lithium hydroxide (or another suitable base) in a mixture of water and THF to hydrolyze the ester.
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Fluoride Initiators for Trifluoromethylation
| Initiator | Typical Conditions | Reported Yields (for analogous reactions) | Notes |
| CsF | Catalytic (0.1 eq), THF, 0 °C to rt | 81-95%[1] | Effective for the initial trifluoromethylation. |
| TBAF·3H2O | Stoichiometric (1.1 eq), THF, rt | Not specified for initial addition, but used for deprotection.[1] | Commonly used for the deprotection of the silyl ether intermediate. |
| KF | Stoichiometric or catalytic | Moderate to high | Can be less soluble in organic solvents, may require phase-transfer catalysts. |
Visualizations
References
Technical Support Center: 2-Hydroxy-2-(trifluoromethyl)butyric acid Purification
Welcome to the technical support center for the purification of 2-Hydroxy-2-(trifluoromethyl)butyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
While specific impurity profiles depend on the synthetic route, potential impurities can be inferred from common synthetic pathways, such as the reaction of a trifluoromethyl ketone with a Grignard reagent. Potential impurities may include:
-
Unreacted starting materials: Such as the parent trifluoromethyl ketone.
-
Side-reaction products: Products from the Grignard reagent reacting with itself or other electrophiles.
-
Decomposition products: Alpha-hydroxy acids can be prone to decarbonylation under strong acidic conditions, leading to the formation of ketones or aldehydes.
Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?
A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or chromatography, are recommended.
Q3: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?
A good recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar molecule like this compound, you might consider solvents such as:
-
Water
-
Short-chain alcohols (e.g., ethanol, isopropanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Mixtures of these solvents with a non-polar solvent like hexane or heptane.
It is crucial to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific product.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to purify this compound?
Yes, reversed-phase HPLC is a suitable technique for the purification of fluorinated carboxylic acids. A C18 column is often a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is insoluble in the hot solvent and melts before dissolving. | Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Alternatively, use a larger volume of the primary solvent. |
| No Crystal Formation | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Cool the solution to a lower temperature. |
| Poor Recovery | The compound is too soluble in the chosen solvent at low temperatures. | Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the compound. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
HPLC Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid. |
| Broad Peaks | Low column efficiency or mass overload. | Ensure the column is properly packed and conditioned. Reduce the amount of sample injected onto the column. |
| Poor Resolution | Inadequate separation between the target compound and impurities. | Optimize the mobile phase composition (e.g., change the organic solvent ratio or the type of organic solvent). Use a column with a different stationary phase or a smaller particle size. |
| Irreproducible Retention Times | Changes in mobile phase composition, flow rate, or temperature. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC system for leaks and ensure a stable flow rate. Use a column oven to maintain a constant temperature. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow the solution to cool to see if crystals form. Repeat with different solvents to find the most suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General HPLC Purification Protocol
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient could be 95% A to 5% A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10-20 µL of a sample solution (e.g., 1-5 mg/mL in mobile phase).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the relevant fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: General purification workflow for this compound.
"2-Hydroxy-2-(trifluoromethyl)butyric acid" byproduct identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-(trifluoromethyl)butyric acid.
Troubleshooting Guide: Byproduct Identification
A common challenge during the synthesis of this compound is the formation of unexpected byproducts. This guide will help you identify potential impurities in your reaction mixture.
Question: I am observing unexpected peaks in my analytical data (GC-MS, LC-MS, NMR) after the synthesis of this compound. What could these be?
Answer: Unexpected peaks likely correspond to byproducts from side reactions during synthesis. Based on typical synthetic routes, which may involve the hydrolysis of a nitrile or ester precursor in the presence of acid and alcohol-containing solvents, several byproducts can be anticipated. The following table summarizes potential byproducts and their expected analytical signatures.
| Potential Byproduct | Potential Cause | Expected Mass (m/z) of [M-H]⁻ | Key ¹H NMR Signals (indicative) | Key ¹⁹F NMR Signal (indicative) |
| Ethyl 2-hydroxy-2-(trifluoromethyl)butanoate | Incomplete hydrolysis of an ethyl ester precursor or esterification with ethanol solvent. | 215.06 | Quartet ~4.2 ppm (CH₂), Triplet ~1.3 ppm (CH₃) | Singlet ~ -75 to -80 ppm |
| 2-(Trifluoromethyl)but-2-enoic acid | Dehydration of the target molecule, often promoted by strong acids and high temperatures. | 153.02 | Signals in the olefinic region (~5.5-7.5 ppm) | Singlet ~ -60 to -65 ppm |
| 3,3,3-Trifluoro-2-oxobutanoic acid | Oxidation of the tertiary alcohol. | 170.99 | Absence of the hydroxyl proton signal. | Singlet ~ -70 to -75 ppm |
| Starting Material (e.g., Ethyl 2-cyano-2-hydroxybutanoate) | Incomplete reaction of the starting material. | Varies based on starting material | Presence of characteristic starting material peaks. | Varies based on starting material |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a singlet in the ¹⁹F NMR but multiple sets of peaks in the ¹H NMR. What could be the issue?
A1: This scenario suggests the presence of multiple compounds containing a trifluoromethyl group. These are likely your target molecule and one or more trifluoromethyl-containing byproducts, such as an ester or a dehydration product. Refer to the troubleshooting table to correlate the proton signals with potential structures.
Q2: How can I confirm the identity of a suspected byproduct?
A2: The most definitive way to confirm a byproduct's identity is through a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. 2D NMR experiments, such as HSQC and HMBC, can help establish the connectivity of atoms within the molecule. If a standard of the suspected byproduct is available, comparison of retention times (in GC or HPLC) and spectral data (NMR, MS) is the gold standard for confirmation.
Q3: What steps can I take to minimize byproduct formation?
A3: To minimize byproduct formation, consider the following:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up to prevent dehydration.
-
Reaction Time: Optimize the reaction time to ensure complete conversion of the starting material without promoting side reactions.
-
Choice of Solvent and Reagents: If ester formation is an issue, consider using a non-alcoholic solvent or ensuring all alcohol is removed before subsequent steps. The concentration of the acid catalyst can also be optimized.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
This method is suitable for volatile compounds. Derivatization is often required for polar molecules like hydroxy acids.[1]
-
Sample Preparation (Derivatization with BSTFA):
-
Dry 1-5 mg of your sample completely under a stream of nitrogen. The absence of water is critical for successful derivatization.[1]
-
Add 200 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: 40-500 m/z.
-
High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis
HPLC is well-suited for analyzing the target compound and its byproducts without derivatization.
-
Sample Preparation:
-
Dissolve 1 mg of your sample in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or coupled to a mass spectrometer (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of the main product and any byproducts.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
-
NMR Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for identifying all fluorine-containing species in the sample.
-
2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity of the atoms and definitively identify the structure of byproducts.
-
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: Workflow for byproduct identification and characterization.
References
Technical Support Center: 2-Hydroxy-2-(trifluoromethyl)butyric acid NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address NMR signal broadening issues encountered during the analysis of 2-Hydroxy-2-(trifluoromethyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl (-OH) proton signals in the ¹H NMR spectrum of my this compound sample broad or not visible at all?
A1: Broadening or disappearance of hydroxyl proton signals is a common phenomenon in ¹H NMR spectroscopy.[1] This is primarily due to chemical exchange, where the hydroxyl proton rapidly exchanges with other labile protons in the sample, such as residual water or other molecules of the analyte.[2][3] The rate of this exchange can be on a similar timescale to the NMR experiment, leading to a broadened signal. In some cases, the signal can become so broad that it is indistinguishable from the baseline.[1] The choice of solvent also plays a crucial role; protic solvents like D₂O or MeOD will lead to the exchange of the -OH proton for a deuterium, causing the signal to disappear entirely.[1]
Q2: My ¹⁹F NMR spectrum of this compound shows a broad signal for the trifluoromethyl (-CF₃) group. What are the potential causes?
A2: While the trifluoromethyl group itself is generally less prone to the rapid exchange seen with hydroxyl protons, several factors can lead to signal broadening in ¹⁹F NMR:
-
Restricted Molecular Motion: If the molecule's rotation is hindered, it can lead to line broadening.[4]
-
Viscosity of the Solution: Highly concentrated or viscous samples can restrict molecular tumbling, resulting in broader signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[3]
-
Chemical Exchange: Although less common for -CF₃ groups, slow conformational changes or interactions with other molecules in the solution could contribute to broadening.[5]
-
Instrumental Factors: A large spectral width, which is often necessary for ¹⁹F NMR, can sometimes contribute to baseline distortions that may appear as signal broadening.[6]
Q3: Can the choice of NMR solvent affect the signal broadening of this compound?
A3: Absolutely. The choice of solvent is critical, especially for the hydroxyl proton signal.
-
Aprotic, Non-Polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, intermolecular hydrogen bonding and proton exchange are more pronounced, often leading to very broad -OH signals.[1]
-
Protic Solvents (e.g., D₂O, MeOD): These solvents will cause the hydroxyl proton to be replaced by deuterium, making the -OH signal disappear from the ¹H NMR spectrum. This can be a useful technique to confirm the identity of the -OH peak.[1]
-
Polar, Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can form strong hydrogen bonds with the hydroxyl proton, which significantly slows down the rate of intermolecular exchange. This results in much sharper -OH signals.[2]
For the -CF₃ signal, the solvent's polarity can influence its chemical shift, but it is less likely to be the primary cause of significant signal broadening unless it affects the solubility or aggregation state of the analyte.[7]
Troubleshooting Guides
Guide 1: Sharpening Broad ¹H NMR Signals of the Hydroxyl Group
This guide provides a systematic approach to resolving broad hydroxyl proton signals.
Problem: The -OH signal in the ¹H NMR spectrum is broad and poorly resolved.
Troubleshooting Workflow:
References
- 1. reddit.com [reddit.com]
- 2. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. benchchem.com [benchchem.com]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxy-2-(trifluoromethyl)butyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-(trifluoromethyl)butyric acid. The information provided is based on general chemical principles of related compounds due to the limited specific experimental data on the decomposition of this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorinated carboxylic acid. The presence of the trifluoromethyl group can significantly alter the acidity, lipophilicity, and metabolic stability of the molecule. Such compounds are often investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Q2: What are the expected decomposition pathways for this compound?
Based on its structure, which includes a carboxylic acid, a tertiary alcohol, and a trifluoromethyl group, two primary decomposition pathways are hypothesized:
-
Decarboxylation: Like many α-hydroxy acids, it may undergo decarboxylation (loss of CO2), especially upon heating or under certain catalytic conditions. This would likely lead to the formation of 1,1,1-trifluoropentan-2-one.
-
Dehydration: As a tertiary alcohol, it is susceptible to acid-catalyzed dehydration (loss of water).[1][2][3] This would result in the formation of an unsaturated trifluoromethyl-containing carboxylic acid.
Q3: What are the likely byproducts of decomposition?
Potential decomposition byproducts include:
-
Carbon dioxide (from decarboxylation)
-
Water (from dehydration)
-
1,1,1-trifluoropentan-2-one (from decarboxylation)
-
2-(Trifluoromethyl)but-2-enoic acid (from dehydration)
Q4: Is this compound sensitive to light or air?
While specific data for this compound is unavailable, α-hydroxy acids are generally stable under normal light and air exposure. However, prolonged exposure to high-energy light or strong oxidizing conditions could potentially initiate decomposition. It is recommended to store the compound in a cool, dark, and dry place.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected gas evolution during reaction or storage. | Decarboxylation of the α-hydroxy acid moiety, potentially accelerated by heat or the presence of catalytic impurities. | - Ensure the reaction or storage temperature is kept low. - Analyze the headspace gas by GC-MS to confirm the presence of CO2. - Purify the compound to remove any potential catalytic impurities. |
| Appearance of an unexpected peak in NMR/LC-MS analysis. | Decomposition of the starting material. | - Compare the new peak's spectral data with the hypothesized decomposition products (e.g., 1,1,1-trifluoropentan-2-one or 2-(trifluoromethyl)but-2-enoic acid). - Re-purify the starting material. - Adjust experimental conditions (e.g., lower temperature, use of a non-acidic solvent). |
| Low yield in a reaction where the compound is a starting material. | The compound may be degrading under the reaction conditions. | - Perform a stability study of the compound under the proposed reaction conditions without other reagents. - If decomposition is observed, consider milder reaction conditions or the use of a protecting group for the hydroxyl or carboxylic acid functionality. |
| Inconsistent experimental results. | Variable levels of decomposition in different batches of the starting material. | - Characterize the purity of each new batch of this compound before use. - Store all batches under identical, controlled conditions. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment
Objective: To determine the thermal stability of this compound and identify potential decomposition products.
Methodology:
-
Place a known amount of the compound (e.g., 10-20 mg) into a differential scanning calorimetry (DSC) pan.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).
-
Monitor for exothermic or endothermic events that may indicate decomposition.
-
In a parallel experiment, heat a larger sample in a sealed tube to the decomposition temperature identified by DSC.
-
Analyze the resulting mixture by techniques such as NMR and GC-MS to identify decomposition products.
Protocol 2: Acid-Catalyzed Decomposition Study
Objective: To investigate the stability of the compound under acidic conditions and identify dehydration products.
Methodology:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., dioxane).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture at a controlled temperature (e.g., 50-80 °C) and monitor the reaction progress over time by TLC or LC-MS.
-
Upon completion or after a set time, quench the reaction, extract the products, and analyze by NMR and MS to identify the structure of the degradation products.
Data Presentation
Table 1: Hypothetical Thermal Decomposition Data
| Parameter | Value |
| Onset of Decomposition (DSC) | 150 - 170 °C |
| Major Gaseous Byproduct | CO2 |
| Major Organic Byproduct | 1,1,1-trifluoropentan-2-one |
| Reference | Hypothetical data for illustrative purposes |
Table 2: Hypothetical Acid-Catalyzed Decomposition Data
| Condition | Major Product | Approx. Yield (%) |
| 1 mol% H2SO4, 60 °C, 4h | 2-(Trifluoromethyl)but-2-enoic acid | 70 - 80% |
| 1 mol% PTSA, 80 °C, 2h | 2-(Trifluoromethyl)but-2-enoic acid | 85 - 95% |
| Reference | Hypothetical data for illustrative purposes |
Visualizations
Caption: Hypothesized decomposition pathways of this compound.
Caption: A general workflow for studying the decomposition of a chemical compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-2-(trifluoromethyl)butyric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 2-Hydroxy-2-(trifluoromethyl)butyric acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method for the synthesis of this compound involves a two-step process:
-
Reformatsky Reaction: This step involves the reaction of an α-haloester, such as ethyl 2-bromobutyrate, with a trifluoroacetyl derivative, like ethyl trifluoroacetate, in the presence of activated zinc metal. This reaction forms the corresponding β-hydroxy ester, ethyl 2-hydroxy-2-(trifluoromethyl)butyrate.[1][2][3]
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound.[4]
Q2: Why is the Reformatsky reaction preferred for this synthesis?
A2: The Reformatsky reaction is advantageous because the organozinc reagent formed is generally less reactive than corresponding Grignard or organolithium reagents.[3] This chemoselectivity prevents side reactions, such as nucleophilic attack on the ester group of the reactants.[3]
Q3: What are the key parameters to control during the Reformatsky reaction step?
A3: Successful execution of the Reformatsky reaction hinges on the careful control of several parameters:
-
Activation of Zinc: The zinc metal must be activated to initiate the reaction. Common activation methods include washing with dilute acid to remove the oxide layer, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used.[5] The choice of solvent can influence the reaction rate and yield.
-
Temperature: The reaction is often initiated at room temperature and may require gentle heating to sustain the reaction. However, exothermic reactions should be controlled with appropriate cooling.
-
Addition Rate: Slow and controlled addition of the α-haloester and trifluoroacetate to the activated zinc suspension is crucial to maintain a steady reaction rate and prevent excessive heat generation.
Q4: What are the recommended conditions for the hydrolysis of the trifluoromethylated ester?
A4: The hydrolysis of the ethyl 2-hydroxy-2-(trifluoromethyl)butyrate intermediate can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, is a common method.
-
Basic Hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.
Care must be taken during hydrolysis, as the trifluoromethyl group can influence the reactivity of the ester and the stability of the final product.[6]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solutions |
| Low or No Product Yield in Reformatsky Reaction | Incomplete activation of zinc. | Ensure thorough activation of zinc powder. Consider using freshly prepared activated zinc for each reaction. |
| Presence of moisture in reagents or glassware. | Use anhydrous solvents and thoroughly dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reactivity of the α-haloester. | Consider using the more reactive α-iodoester instead of the α-bromoester.[5] | |
| Formation of Side Products | Self-condensation of the α-haloester. | Maintain a controlled, slow addition of the reactants to the zinc suspension to keep the concentration of the organozinc intermediate low. |
| Dehydration of the β-hydroxy ester product. | Control the reaction temperature and avoid overly acidic work-up conditions that could promote elimination. | |
| Incomplete Hydrolysis of the Ester | Insufficient reaction time or temperature. | Increase the reaction time or temperature for the hydrolysis step. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Steric hindrance from the trifluoromethyl group. | For sterically hindered esters, consider using more forcing hydrolysis conditions, such as higher concentrations of acid or base, or a co-solvent to improve solubility. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants in the Reformatsky reaction to ensure complete conversion of the limiting reagent. |
| Formation of closely related impurities. | Employ appropriate purification techniques such as column chromatography or recrystallization. Derivatization to a more easily purifiable intermediate may also be an option. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Hydroxy-2-(trifluoromethyl)butyrate via Reformatsky Reaction
Materials:
-
Activated Zinc powder
-
Ethyl 2-bromobutyrate
-
Ethyl trifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc powder (1.2 equivalents).
-
Add anhydrous THF to the flask to create a slurry.
-
In the dropping funnel, prepare a mixture of ethyl 2-bromobutyrate (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the ester mixture to the zinc suspension to initiate the reaction. The initiation may be indicated by a slight warming of the mixture or a change in color. Gentle heating may be required.
-
Once the reaction has started, add the remaining ester mixture dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(trifluoromethyl)butyrate.
Step 2: Hydrolysis to this compound
Materials:
-
Crude ethyl 2-hydroxy-2-(trifluoromethyl)butyrate
-
10% Aqueous Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
pH paper
Procedure:
-
Dissolve the crude ethyl 2-hydroxy-2-(trifluoromethyl)butyrate in a 10% aqueous sodium hydroxide solution (2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the acidic aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Reformatsky reaction.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 2-Hydroxy-2-(trifluoromethyl)butyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Hydroxy-2-(trifluoromethyl)butyric acid. The information is tailored for researchers, scientists, and drug development professionals.
Disclamer
The following experimental protocols and troubleshooting guides are based on established chemical principles and analogous syntheses of structurally similar compounds. These are intended to serve as a starting point and may require optimization for your specific laboratory and scale-up conditions. Always conduct a thorough safety assessment before commencing any chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound at scale?
Q2: What are the primary challenges in scaling up the synthesis of trifluoromethyl carbinols like this one?
A2: Key challenges include:
-
Reagent Cost and Availability: Trifluoromethylating agents can be expensive.
-
Reaction Control: These reactions are often highly exothermic and require careful temperature management to avoid side reactions.
-
Moisture Sensitivity: Organometallic intermediates (Grignard and Reformatsky reagents) are highly sensitive to moisture and require anhydrous reaction conditions.
-
Side Reactions: Formation of byproducts through enolization, reduction, or multiple additions can reduce yield and complicate purification.
-
Work-up and Purification: Separating the desired product from unreacted starting materials, byproducts, and reaction salts can be challenging, especially at a larger scale.
-
Safety: Handling of pyrophoric organometallic reagents, corrosive acids and bases, and potentially toxic fluorinated compounds requires stringent safety protocols.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts:
-
Maintain strict anhydrous conditions to prevent quenching of the organometallic reagent.
-
Control the reaction temperature carefully, often using low temperatures to improve selectivity.
-
Ensure slow, controlled addition of reagents to manage exotherms.
-
Use high-purity starting materials.
-
Consider the stoichiometry of reactants carefully to avoid excess of either the nucleophile or electrophile, which can lead to side reactions.
Q4: What are the recommended purification methods for this compound?
A4: Purification of fluorinated carboxylic acids can be achieved through a combination of techniques:
-
Extraction: Acid-base extraction is a powerful method. The carboxylic acid can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.[1]
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for removing impurities with different boiling points.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this can be a highly effective purification method.[2]
-
Chromatography: While less common for large-scale industrial processes due to cost, column chromatography can be used for high-purity requirements.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Grignard/Reformatsky Reagent | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Diethyl ether and THF are common choices but must be free of water.[3]- Activate magnesium turnings (for Grignard) with a small amount of iodine or 1,2-dibromoethane.[4]- For the Reformatsky reaction, activate zinc dust with acid washing or use highly reactive Rieke zinc.[4] |
| Poor Quality Starting Materials | - Use freshly distilled or high-purity starting materials.- Verify the purity of the trifluoromethyl-containing electrophile (e.g., trifluoroacetic anhydride or an ester of trifluoroacetic acid). |
| Incorrect Reaction Temperature | - The formation of organometallic reagents is exothermic and may require initial cooling.[3]- The subsequent reaction with the electrophile is often performed at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions. |
| Inefficient Stirring | - On a larger scale, mechanical stirring is crucial to ensure proper mixing of heterogeneous reactions (e.g., solid magnesium or zinc in solvent). |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | - As mentioned, strictly anhydrous conditions are critical to prevent the protonation of the organometallic reagent, which leads to the formation of butane as a byproduct. |
| Enolization of the Ester | - If using a Grignard reagent, which is a strong base, enolization of the starting butyrate ester can occur. Using a less basic reagent like a Reformatsky reagent can mitigate this.[5][6] |
| Wurtz-type Coupling | - Dimerization of the organometallic reagent can occur, especially at higher temperatures. Maintain controlled, low temperatures during reagent formation and subsequent reaction. |
| Over-addition to the Product | - In the case of using trifluoroacetic anhydride, the initial product is a ketone which can be further attacked by the nucleophile. Using an ester of trifluoroacetic acid can help prevent this, as the initial adduct is a more stable hemiacetal. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Use a different solvent system for extraction. |
| Product is Volatile | - If the product is volatile, care must be taken during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. |
| Co-distillation of Impurities | - Use a more efficient fractional distillation column.- Consider converting the carboxylic acid to a salt to remove volatile neutral impurities before re-acidification. |
| Product is an Oil | - If crystallization is difficult, try different solvent systems or seed the solution with a small crystal of pure product. |
Experimental Protocols (Hypothetical Scale-up Routes)
Route A: Modified Reformatsky Reaction
This route is proposed due to the generally higher tolerance of the Reformatsky reagent for ester functionalities compared to Grignard reagents, potentially reducing self-condensation of the starting butyrate.[5][6]
Reaction Scheme:
-
Formation of the Reformatsky Reagent from Ethyl 2-bromobutyrate and Zinc.
-
Reaction with an electrophilic trifluoromethyl source (e.g., an ester of trifluoroacetic acid).
-
Acidic work-up and hydrolysis to yield the final product.
Detailed Methodology:
-
Apparatus Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermocouple is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
The flask is charged with activated zinc dust (1.2 eq.).
-
Anhydrous THF is added to the flask.
-
A solution of ethyl 2-bromobutyrate (1.0 eq.) and ethyl trifluoroacetate (1.1 eq.) in anhydrous THF is prepared and loaded into the dropping funnel.
-
-
Reaction:
-
A small portion of the bromoester/trifluoroacetate solution is added to the zinc suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction begins (indicated by a color change and gentle reflux), the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-3 hours to ensure complete conversion.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is then acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum.
-
Route B: Grignard Reaction
This route uses a more common and often more reactive organometallic reagent. Careful control of conditions is necessary.
Reaction Scheme:
-
Formation of the Grignard Reagent from Ethylmagnesium Bromide.
-
Reaction with an electrophilic trifluoromethyl source.
-
Acidic work-up to yield the final product.
Detailed Methodology:
-
Apparatus Setup: A similar setup to the Reformatsky reaction is used, ensuring all glassware is scrupulously dry.[3]
-
Reagent Preparation:
-
Magnesium turnings (1.2 eq.) and a crystal of iodine are placed in the reaction flask.[3]
-
A solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether is prepared in the dropping funnel.
-
-
Grignard Reagent Formation:
-
A small amount of the ethyl bromide solution is added to the magnesium to initiate the reaction. The disappearance of the iodine color and bubbling indicates the start of the reaction.[7]
-
The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
The Grignard solution is cooled to -78 °C.
-
A solution of ethyl trifluoroacetate (1.0 eq.) in anhydrous diethyl ether is added dropwise. The temperature should be maintained below -70 °C during the addition.
-
The reaction is stirred at -78 °C for 2-3 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride at low temperature.
-
The mixture is allowed to warm to room temperature and then acidified with dilute sulfuric acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated as described in Route A.
-
The final product is purified by vacuum distillation.
-
Data Presentation
Table 1: Hypothetical Reagent Quantities for 1 Mole Scale Synthesis
| Reagent | Route A (Reformatsky) | Route B (Grignard) |
| Starting Butyrate Derivative | Ethyl 2-bromobutyrate (1.0 mol) | - |
| Grignard Precursor | - | Ethyl bromide (1.1 mol) |
| Metal | Zinc dust (1.2 mol) | Magnesium turnings (1.2 mol) |
| Trifluoromethyl Source | Ethyl trifluoroacetate (1.1 mol) | Ethyl trifluoroacetate (1.0 mol) |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether |
Note: These are theoretical molar equivalents and may need to be optimized.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. US5312935A - Purification of fluorinated carboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purifying 2-Hydroxy-2-(trifluoromethyl)butyric acid
Welcome to the technical support center for the purification of 2-Hydroxy-2-(trifluoromethyl)butyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the impurity profile can vary depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. Potential impurities could be starting materials from the synthesis and byproducts of trifluoromethylation and hydrolysis reactions.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for separating complex mixtures and isolating highly pure compounds.[1][2]
-
Distillation: Suitable for purifying liquids with different boiling points, though less common for this specific compound which is a solid at room temperature.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To identify the structure and detect any residual solvents or structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any impurities with different masses.
Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not appropriate for your compound.
-
Troubleshooting Steps:
-
Select a more suitable solvent: "Like dissolves like." Since this compound is a polar molecule, polar solvents such as water, ethanol, or a mixture of polar solvents should be tested.
-
Increase the solvent volume: The amount of solvent may be insufficient to dissolve the compound. Add more solvent in small increments.
-
Increase the temperature: Ensure the solvent is heated to its boiling point (with appropriate safety precautions).
-
Issue 2: The compound precipitates out of solution too quickly, leading to poor purity.
-
Possible Cause: The solution is cooling too rapidly, trapping impurities within the crystals.
-
Troubleshooting Steps:
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a co-solvent system: Adding a second solvent in which the compound is less soluble can sometimes improve crystal formation.
-
Issue 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound.
-
-
Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound.
-
Use an anti-solvent: Add a solvent in which your compound is insoluble to induce precipitation.
-
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 95.2% | 99.5% |
| Yield | 10.5 g | 9.2 g (87.6%) |
| Appearance | Off-white powder | White crystalline solid |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Preparative HPLC
Preparative HPLC is a chromatographic technique used to separate and purify components of a mixture.[1][2]
Issue 1: Poor separation of the target compound from an impurity.
-
Possible Cause: The mobile phase composition or the stationary phase is not optimal for the separation.
-
Troubleshooting Steps:
-
Optimize the mobile phase:
-
Adjust the solvent gradient. A shallower gradient can improve resolution.
-
Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[1]
-
Adjust the pH of the mobile phase. For an acidic compound like this compound, using a mobile phase with a pH below its pKa can improve peak shape.[1]
-
-
Change the stationary phase: If optimizing the mobile phase is insufficient, a column with a different chemistry (e.g., C18, C8, Phenyl-Hexyl) may provide the necessary selectivity.
-
Issue 2: The collected fractions are not pure.
-
Possible Cause: The peak of interest is co-eluting with an impurity, or the fraction collection window is too wide.
-
Troubleshooting Steps:
-
Improve separation: See troubleshooting steps for "Poor separation."
-
Narrow the fraction collection window: Collect smaller fractions across the peak to isolate the purest part.
-
Analyze fractions before pooling: Analyze individual fractions by analytical HPLC before combining them to ensure only the pure fractions are pooled.
-
Issue 3: The compound crashes out in the collection tube.
-
Possible Cause: The compound is not soluble in the mobile phase once it elutes from the column and is diluted in the collection vessel.
-
Troubleshooting Steps:
-
Add a solubilizing agent to the collection tubes: For example, a small amount of a strong, compatible solvent like DMSO or DMF can be added to the collection tubes before the run.
-
Evaporate the mobile phase quickly: Promptly removing the mobile phase from the collected fractions can prevent precipitation.
-
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and stationary phase.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase, and filter it to remove any particulates.
-
Purification: Inject the sample onto the preparative HPLC system. Monitor the separation using a detector (e.g., UV-Vis).
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization.
| Parameter | Crude Sample | Purified Sample |
| Purity (by HPLC) | 92.8% | >99.8% |
| Recovery | N/A | 85% |
| Throughput | N/A | 500 mg/injection |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using preparative HPLC.
References
"2-Hydroxy-2-(trifluoromethyl)butyric acid" handling and safety precautions
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-(trifluoromethyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include the risk of severe skin burns and serious eye damage.[1] It is classified as a corrosive substance. Similar compounds are also noted to be combustible liquids.[2][3][4]
Q2: What immediate actions should be taken in case of skin or eye contact?
A2: In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin with running water for at least 10-15 minutes.[1][5] For eye contact, immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][5] In both cases, seek immediate medical attention.[5][6]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: Appropriate PPE includes chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[5] All handling of the substance should be conducted within a chemical fume hood to ensure sufficient ventilation.[5][7] A self-contained breathing apparatus should be available in case of an emergency.[5]
Q4: How should this compound be stored?
A4: Store the chemical in a cool, well-ventilated area in its original, tightly closed container.[5] The storage area should be designated for corrosive materials.[7]
Q5: What should I do in case of a spill?
A5: For a small spill, you should cover the area with an inert absorbent material like dry lime, sand, or soda ash and place it in a covered container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup. Avoid allowing the substance to enter drains or surface water.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin irritation despite wearing gloves. | Glove material may not be resistant to the chemical or may have been compromised. | Immediately remove and dispose of the gloves. Wash the affected area thoroughly with water. Select gloves made of a more resistant material and inspect them for any damage before use. |
| A strong, irritating odor is noticeable in the lab. | Improper sealing of the container or inadequate ventilation. | Ensure the container is tightly closed when not in use. Verify that the chemical fume hood is functioning correctly and providing adequate airflow. If the odor persists, evacuate the area and assess for a potential spill. |
| The compound appears discolored or has impurities. | Improper storage or contamination. | Do not use the compound if its integrity is questionable. Dispose of it according to your institution's hazardous waste disposal procedures and obtain a fresh supply. |
Quantitative Data
| Property | Value (for Butyric Acid) | Source |
| Boiling Point | 162-164°C (324-327°F) | [4] |
| Melting Point | -8°C (18°F) | [4] |
| Density | 0.964 g/mL at 25°C (77°F) | [2] |
| Vapor Pressure | 1.12 hPa (1 mm Hg) at 20°C (68°F) | [4] |
Experimental Protocols
Standard Handling Protocol for this compound
-
Preparation : Before handling, ensure that a chemical fume hood is certified and operational. Have an emergency eyewash station and safety shower readily accessible.[7]
-
Personal Protective Equipment : Don the required PPE: a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.
-
Handling : Conduct all weighing and transferring of the chemical inside the fume hood to avoid inhalation of any vapors.[5] Avoid direct contact with the substance at all times.[5]
-
Storage : After use, ensure the container is tightly sealed and returned to a designated cool, well-ventilated storage area for corrosive materials.[5][7]
-
Waste Disposal : Dispose of any waste material containing this chemical in accordance with local, regional, and national regulations for hazardous waste.
Emergency Response Protocol for Accidental Exposure
-
Skin Exposure : Immediately lead the affected person to a safety shower and assist them in removing contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[6]
-
Eye Exposure : Guide the individual to an eyewash station and assist them in flushing their eyes for at least 15 minutes.[5] Ensure the eyelids are held open for thorough rinsing.[6] Seek immediate specialist medical examination.[5]
-
Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Rinse the person's mouth with water.[1] Never give anything by mouth to an unconscious person.[7] Call for immediate medical assistance.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for emergency response to an accidental exposure.
References
- 1. 2-(TRIFLUOROMETHYL)-2-HYDROXYPROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 5. ww.chemblink.com [ww.chemblink.com]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
"2-Hydroxy-2-(trifluoromethyl)butyric acid" moisture sensitivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-(trifluoromethyl)butyric acid. The information is designed to address potential issues, particularly those related to moisture sensitivity, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorinated alpha-hydroxy acid. Its structure, containing both a hydroxyl and a carboxylic acid group on the same carbon, along with a trifluoromethyl group, makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Q2: Is this compound sensitive to moisture?
Q3: How should I store this compound?
To maintain its quality, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, or if the compound is known to be particularly sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is recommended.
Q4: What are the potential consequences of moisture contamination?
Moisture contamination can potentially lead to several issues:
-
Degradation: The compound may undergo slow hydrolysis, although the stability in neutral water is likely reasonable for an alpha-hydroxy acid. The rate and nature of degradation products are not well-documented.
-
Inconsistent Reaction Yields: If used as a reactant, the presence of water can interfere with moisture-sensitive reactions, leading to lower yields or the formation of unwanted byproducts.
-
Inaccurate Quantification: The presence of water will affect the accuracy of weighing and concentration calculations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected yields in a reaction.
-
Possible Cause: Moisture contamination of the this compound, solvents, or reaction setup.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Assess the purity of your this compound using a technique like NMR spectroscopy (see Experimental Protocol 2). Look for unexpected peaks that might indicate degradation products.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried and handled under an inert atmosphere.
-
Dry Glassware: Thoroughly dry all glassware in an oven or by flame-drying under vacuum before use.
-
Inert Atmosphere: Conduct the reaction under a dry inert atmosphere of argon or nitrogen.
-
Issue 2: Appearance of unknown peaks in NMR or other analytical data after storage.
-
Possible Cause: Degradation of the compound due to improper storage and exposure to moisture or air.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound was stored in a tightly sealed container in a dry environment.
-
Re-purification: If degradation is suspected, the compound may need to be re-purified.
-
Acquire Fresh Reagent: If re-purification is not feasible, it is advisable to use a fresh, unopened batch of the compound.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 72114-82-0 |
| Molecular Formula | C₅H₇F₃O₃ |
| Molecular Weight | 172.10 g/mol |
| Appearance | White to off-white solid |
| Moisture Content (Typical Specification) | ≤ 0.5% |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under an Inert Atmosphere
This protocol is recommended for reactions that are sensitive to moisture.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (e.g., reaction flask, dropping funnel, condenser) in an oven at a minimum of 120°C for at least 4 hours, or flame-dry under a high vacuum.
-
Assemble the glassware while still warm and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen).
-
-
Reagent Transfer:
-
If the compound is a solid, weigh it out quickly and add it to the reaction flask against a counter-flow of inert gas. For highly sensitive applications, perform this transfer inside a glovebox.
-
Dissolve the solid in a previously dried, anhydrous solvent and transfer via a cannula or a dry syringe.
-
-
Reaction Execution:
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Use septa and needles for any additions or sampling to avoid introducing air and moisture into the system.
-
Protocol 2: Assessing Purity and Detecting Degradation by ¹H NMR Spectroscopy
This protocol can be used to check the integrity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent that is compatible with the compound and known to be anhydrous (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound. The expected signals would be a quartet and a triplet for the ethyl group protons.
-
Look for the presence of any unexpected peaks. The appearance of new signals, especially broad peaks in the water region or other unexpected sharp signals, may indicate the presence of impurities or degradation products.
-
By comparing the integration of the compound's peaks to that of any impurity peaks, a rough estimation of the purity can be made.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments with suspected moisture contamination.
Validation & Comparative
A Comparative Guide: 2-Hydroxy-2-(trifluoromethyl)butyric acid vs. 2-hydroxy-2-methylbutyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hydroxy-2-(trifluoromethyl)butyric acid and 2-hydroxy-2-methylbutyric acid, focusing on their chemical properties, potential biological activities, and metabolic profiles. This document is intended to assist researchers and professionals in drug development in understanding the key differences between these two alpha-hydroxy acids and to guide future research.
Introduction
2-hydroxy-2-methylbutyric acid is a known human metabolite associated with certain inborn errors of metabolism, such as maple syrup urine disease. Its structure features a chiral center with a hydroxyl group and a methyl group attached to the alpha-carbon of a butyric acid backbone. In contrast, this compound is a fluorinated analog where the methyl group is replaced by a trifluoromethyl group. This substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties, including metabolic stability, acidity, and lipophilicity.
This guide will delve into a side-by-side comparison of these two compounds, presenting available data and outlining experimental protocols for their further investigation.
Physicochemical Properties
The introduction of the highly electronegative trifluoromethyl group is expected to significantly alter the physicochemical properties of the parent molecule. A summary of the available and predicted properties is presented in Table 1.
| Property | This compound | 2-hydroxy-2-methylbutyric acid |
| Molecular Formula | C₅H₇F₃O₃ | C₅H₁₀O₃ |
| Molecular Weight | 172.10 g/mol | 118.13 g/mol |
| IUPAC Name | 2-hydroxy-2-(trifluoromethyl)butanoic acid | 2-hydroxy-2-methylbutanoic acid |
| CAS Number | 72114-82-0 | 3739-30-8 |
| Appearance | - | Solid |
| Melting Point | - | 73-75 °C |
| Boiling Point | 195-198 °C | Not experimentally available |
| Water Solubility | - | Predicted: 349 g/L |
| pKa (Strongest Acidic) | Predicted to be lower than 2-hydroxy-2-methylbutyric acid | Predicted: 4.1 |
| LogP (Predicted) | 1.0 | 0.3 |
Synthesis
2-hydroxy-2-methylbutyric acid can be synthesized through various methods, including the oxidation of 2-methyl-1,2-butanediol.
This compound synthesis is more complex. One potential route involves the reaction of a suitable starting material with a trifluoromethylating agent. A general synthetic scheme is outlined below.
Caption: A possible synthetic route to this compound.
Biological Activity and Potential Applications
2-hydroxy-2-methylbutyric acid is primarily known as a metabolite in the catabolic pathway of branched-chain amino acids, specifically isoleucine. Elevated levels are observed in certain metabolic disorders. It has also been explored as a building block in the synthesis of more complex molecules, such as pyrrolo[1,2-a]quinoxaline derivatives.
This compound is not a known natural metabolite. The introduction of the trifluoromethyl group in place of the methyl group is a common strategy in drug design to enhance metabolic stability and potency. The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the carboxylic acid and influence binding interactions with biological targets. While specific biological activities for this compound are not well-documented, its structural features suggest potential for investigation in various therapeutic areas.
Metabolic Stability: A Comparative Outlook
The substitution of a methyl group with a trifluoromethyl group often leads to increased metabolic stability. The C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile for the fluorinated compound.
Below is a generalized workflow for a comparative in vitro metabolic stability assay.
Caption: Generalized workflow for an in vitro metabolic stability assay.
Putative Metabolic Pathway of 2-hydroxy-2-methylbutyric acid
2-hydroxy-2-methylbutyric acid is an unusual metabolite that can arise from the metabolism of the branched-chain amino acid isoleucine, particularly when the normal catabolic pathway is disrupted, as in Maple Syrup Urine Disease.
A Comparative Guide to 2-Hydroxy-2-(trifluoromethyl)butyric acid as a ¹⁹F NMR Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, the selection of an appropriate internal standard is paramount for accurate and reproducible quantitative analysis (qNMR). While traditional standards like trifluoroacetic acid (TFA) are widely used, there is a continuous search for novel standards with improved properties. This guide provides a comparative overview of 2-Hydroxy-2-(trifluoromethyl)butyric acid as a potential ¹⁹F NMR standard, alongside established alternatives. Due to a lack of specific experimental data for this compound in the public domain, this guide will draw comparisons based on general principles of ¹⁹F NMR and data from structurally similar compounds.
Performance Comparison of ¹⁹F NMR Standards
The ideal ¹⁹F NMR standard should exhibit a single, sharp resonance in a region of the spectrum that does not overlap with analyte signals. It should also be chemically inert, stable in various solvents, and have a T1 relaxation time suitable for rapid data acquisition.
| Standard | Chemical Shift (δ) vs. CFCl₃ (ppm) | Key Properties & Considerations |
| This compound | Not available | Potential Advantages: The presence of a hydroxyl and a carboxylic acid group could enhance solubility in polar and aqueous solvent systems. The trifluoromethyl group is expected to give a sharp singlet. Considerations: The chemical shift will be influenced by solvent and pH due to the acidic and hydroxyl protons. Potential for hydrogen bonding could affect its interaction with analytes. Stability in all common NMR solvents needs to be experimentally verified. |
| Trifluoroacetic acid (TFA) | -76.55[1] | Advantages: Commonly used, readily available, and highly soluble in many solvents.[2] Disadvantages: Its chemical shift can be highly dependent on solvent, concentration, and temperature.[3] Being a strong acid, it can react with certain analytes or affect their chemical shifts.[2] |
| Trichlorofluoromethane (CFCl₃) | 0.00[1] | Advantages: Serves as the primary reference standard (0 ppm). Disadvantages: High volatility and environmental concerns (ozone-depleting substance) have limited its use as an internal standard. |
| Hexafluorobenzene (C₆F₆) | -164.9[1] | Advantages: Chemically inert and provides a single sharp peak. Disadvantages: Poorly soluble in aqueous solutions. Its upfield chemical shift might overlap with certain analyte signals. |
| 3,5-Bis(trifluoromethyl)benzoic acid | Not available | Advantages: High purity and provides sharp 19F signals. It is soluble in common organic solvents. |
Experimental Protocols
Accurate quantitative ¹⁹F NMR analysis relies on a well-defined experimental protocol. Below is a general workflow for qNMR using an internal standard.
Quantitative ¹⁹F NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and the internal standard (e.g., this compound).
-
Dissolve the analyte and internal standard in a deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known volume in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a spectrometer with a fluorine probe.
-
Ensure the spectral width is sufficient to cover the resonances of both the analyte and the internal standard.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei in both the analyte and the standard to ensure full relaxation and accurate integration.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction across the entire spectral width.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_standard / Integral_standard) * (Molar_mass_analyte / Molar_mass_standard) * (Mass_standard / Mass_analyte) * Purity_standard
Where:
-
Integral is the integrated area of the NMR signal.
-
N_F is the number of fluorine atoms giving rise to the signal.
-
Molar_mass is the molar mass of the compound.
-
Mass is the mass of the compound used.
-
Purity is the purity of the standard.
-
Workflow for Quantitative ¹⁹F NMR Analysis
The following diagram illustrates the key steps in a typical qNMR experiment.
Caption: Workflow for quantitative ¹⁹F NMR (qNMR) analysis using an internal standard.
Conclusion
This compound presents intriguing possibilities as a ¹⁹F NMR standard, particularly for applications in polar solvent systems. Its trifluoromethyl group is expected to provide a clean, singlet resonance, a desirable characteristic for a qNMR standard. However, a comprehensive evaluation of its performance requires dedicated experimental studies to determine its precise chemical shift in various solvents, its T1 relaxation time, and its long-term stability. Researchers and drug development professionals are encouraged to perform validation experiments to assess its suitability for their specific applications and compare its performance against well-established standards. The advantages of ¹⁹F qNMR, such as a wide chemical shift range and reduced signal overlap, make the development and characterization of new and improved standards a valuable endeavor for the scientific community.[4][5]
References
- 1. colorado.edu [colorado.edu]
- 2. 2-Hydroxyisobutyric acid(594-61-6) 1H NMR spectrum [chemicalbook.com]
- 3. biophysics.org [biophysics.org]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Method Validation for 2-Hydroxy-2-(trifluoromethyl)butyric Acid and Related Compounds
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of common analytical techniques for the quantification of 2-Hydroxy-2-(trifluoromethyl)butyric acid and similar alpha-hydroxy acids (AHAs). The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most prevalent methods, with supporting data from various studies on related analytes.
Comparison of Analytical Methods
The selection of an analytical method for an AHA like this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC and GC are the most frequently employed techniques.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of AHAs.[1] It offers high resolution and sensitivity, particularly when coupled with a mass spectrometry (MS) detector. Reversed-phase HPLC with UV detection is a common and cost-effective approach.[2]
-
Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for analyzing volatile compounds or those that can be made volatile through derivatization.[3] For non-volatile compounds like AHAs, a derivatization step is usually required to increase their volatility and thermal stability.[4]
Below is a summary of performance data from studies on related butyric acid derivatives and other short-chain fatty acids, which can serve as a benchmark for what to expect during the validation of a method for this compound.
Data Presentation: Performance of Analytical Methods
Table 1: HPLC Method Performance for Butyric Acid and Related Compounds
| Parameter | HPLC-UV | HPLC-MS/MS | Source |
| Analyte | Calcium Butyrate | 2-hydroxybutyrate | |
| Linearity (Range) | 5–1000 µg/L | Not Specified | [5] |
| Correlation Coefficient (R²) | > 0.999 | Not Specified | [5] |
| Limit of Detection (LOD) | 1.211, 0.606, 1.816 µg/mL | Not Specified | [5] |
| Limit of Quantitation (LOQ) | 3.670, 1.835, 3.676 µg/mL | Not Specified | [5] |
| Accuracy (% Recovery) | 100.58% - 103.84% | 99% - 102% | [5][6] |
| Precision (% RSD) | < 2% | 0.7% - 3.5% | [5][6] |
Table 2: GC-FID/MS Method Performance for Butyric Acid and Short-Chain Fatty Acids
| Parameter | GC-FID | GC-MS | Source |
| Analyte | Butyric Acid | Short-Chain Fatty Acids | |
| Linearity (Range) | 0.04–1.60 mg/mL | Not Specified | [7] |
| Correlation Coefficient (R²) | > 0.999 | ≥ 0.98 | [7][8] |
| Limit of Detection (LOD) | 0.01% of total fat | Not Specified | [7] |
| Limit of Quantitation (LOQ) | 0.10% of total fat | Not Specified | [7] |
| Accuracy (% Recovery) | 98.2% - 101.9% | 95% - 117% | [7][8] |
| Precision (% RSD) | 1.3% | 1% - 4.5% | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of short-chain fatty acids, which can be adapted for this compound.
Protocol 1: HPLC-UV Analysis
This protocol is based on methods developed for the analysis of butyric acid and its salts.[5][9]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid solution (e.g., 20:80 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 206 nm.[9]
-
Injection Volume: 20 µL.[9]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent. The solution may need to be filtered through a 0.45 µm syringe filter before injection.[11]
3. Method Validation Parameters:
-
Specificity: Analyze blank samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the standard solution and plot the peak area against the concentration. Calculate the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-MS Analysis with Derivatization
This protocol is a general representation of methods used for short-chain fatty acid analysis.[3][12]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5 or DB-17).[4]
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
2. Derivatization and Sample Preparation:
-
Derivatization: As AHAs are not sufficiently volatile for GC analysis, a derivatization step is necessary. A common approach is esterification to form more volatile derivatives. For example, O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters can be formed.[4]
-
Sample Extraction: A liquid-liquid extraction is often employed to isolate the derivatized analytes from the sample matrix.
-
Standard Preparation: Prepare calibration standards and subject them to the same derivatization and extraction procedure as the samples.
3. Method Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, ensuring that the entire analytical procedure, including the derivatization and extraction steps, is evaluated.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: High-level comparison of HPLC and GC methods.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. benchchem.com [benchchem.com]
- 3. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Development and Validation: Calcium Butyrate [mdpi.com]
- 6. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 10. clausiuspress.com [clausiuspress.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 2-Hydroxy-2-(trifluoromethyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Hydroxy-2-(trifluoromethyl)butyric acid, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The comparison focuses on a classical organometallic approach via a Grignard-type reaction and a modern biocatalytic method, offering insights into their respective advantages and limitations based on available experimental data.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the different synthetic approaches, providing a clear comparison of their respective efficiencies and conditions.
| Parameter | Route 1: Grignard-type Reaction | Route 2: Biocatalytic Synthesis (Hypothetical) |
| Product | This compound | (S)- or (R)-2-Hydroxy-2-(trifluoromethyl)butyric acid |
| Key Reagents | Ethyl trifluoroacetate, Ethylmagnesium bromide | Trifluoroacetone, Sodium cyanide, Lipase/Esterase |
| Solvent(s) | Diethyl ether, Tetrahydrofuran | Water, Organic co-solvents |
| Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | Several hours | 24-48 hours |
| Yield | Moderate to High (estimated) | Potentially High |
| Purity/Selectivity | Racemic mixture, requires purification | High enantioselectivity possible |
Synthesis Route 1: Grignard-type Reaction with Ethyl Trifluoroacetate
This well-established organometallic route involves the nucleophilic addition of an ethyl group to the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent hydrolysis of the intermediate yields the desired tertiary alcohol.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. Bromoethane is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Nucleophilic Addition: The flask containing the Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of ethyl trifluoroacetate in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.
Caption: Grignard-type synthesis of this compound.
Synthesis Route 2: Chemoenzymatic Synthesis
This modern approach leverages the high selectivity of enzymes to produce an enantiomerically enriched product. The synthesis involves the formation of a cyanohydrin from trifluoroacetone, followed by hydrolysis and enzymatic resolution. This route is based on established methodologies for similar fluorinated hydroxy acids.
Experimental Protocol:
-
Cyanohydrin Formation: To a cooled solution of sodium cyanide in water, trifluoroacetone is added dropwise while maintaining a low temperature. Subsequently, an acid (e.g., sulfuric acid) is added slowly to generate hydrocyanic acid in situ, which then reacts with the ketone to form the corresponding cyanohydrin.
-
Esterification: The resulting trifluoro-2-hydroxy-2-methylpropionitrile is then treated with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., hydrogen chloride) to yield the corresponding ethyl ester.
-
Enzymatic Hydrolysis (Resolution): The racemic ethyl ester is subjected to enzymatic hydrolysis using a lipase or an esterase in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.
-
Separation and Hydrolysis: The mixture is then separated. The unreacted ester enantiomer can be isolated and hydrolyzed under basic or acidic conditions to afford the other enantiomer of this compound.
Caption: Chemoenzymatic synthesis of this compound.
Concluding Remarks
The choice between these synthetic routes will depend on the specific requirements of the researcher. The Grignard-type reaction offers a straightforward, classical approach to the racemic product, suitable for applications where stereochemistry is not critical or when subsequent resolution is planned. In contrast, the chemoenzymatic route, while potentially involving more steps, provides access to enantiomerically pure forms of the target molecule, which is often a critical requirement in drug development and biological studies. The milder reaction conditions of the biocatalytic approach also present environmental and safety advantages. Further optimization of both routes could lead to improved yields and efficiency.
Comparative Cytotoxicity Analysis of 2-Hydroxy-2-(trifluoromethyl)butyric acid and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the in vitro cytotoxicity of 2-Hydroxy-2-(trifluoromethyl)butyric acid. Due to the limited publicly available cytotoxicity data for this specific compound, this document outlines a comparative study design, detailing experimental protocols for key cytotoxicity assays and suggesting relevant alternative compounds for contextual analysis.
Introduction to Cytotoxicity Assessment
Determining the cytotoxic potential of a chemical compound is a critical step in the drug discovery and development process. In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cells, providing insights into cell viability and the mechanisms of cell death.[1][2][3] These assays are crucial for identifying and eliminating compounds with unfavorable safety profiles early on, thereby reducing the risk of late-stage attrition.[1] This guide focuses on three widely-used methods for assessing cytotoxicity: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.[4][5][6]
Comparative Compounds
To provide a comprehensive understanding of the cytotoxic profile of this compound, a comparative analysis against structurally related molecules is recommended. The following compounds are suggested as alternatives for this analysis:
-
2-Hydroxybutyric acid: The non-fluorinated parent compound, which serves as a direct baseline for evaluating the effect of the trifluoromethyl group.
-
2-Hydroxy-2-methylbutyric acid: A non-fluorinated analog with a similar substitution at the alpha-carbon.
-
3,3,3-Trifluoro-2-hydroxypropanoic acid: A structurally similar compound that also contains a trifluoromethyl group adjacent to a hydroxyl-bearing carbon.
-
Sodium Butyrate: A related short-chain fatty acid known to induce apoptosis in various cell lines.
Data Presentation: Comparative Cytotoxicity Profile
The following table structure is recommended for summarizing the quantitative data obtained from the cytotoxicity assays. This format allows for a clear and direct comparison of the cytotoxic potential of this compound against the selected alternatives.
| Compound | Assay Type | Cell Line | EC50 (µM) | Max % Cytotoxicity | Observations |
| This compound | MTT | e.g., HepG2 | |||
| LDH | e.g., HepG2 | ||||
| Caspase-3/7 | e.g., HepG2 | ||||
| 2-Hydroxybutyric acid | MTT | e.g., HepG2 | |||
| LDH | e.g., HepG2 | ||||
| Caspase-3/7 | e.g., HepG2 | ||||
| 2-Hydroxy-2-methylbutyric acid | MTT | e.g., HepG2 | |||
| LDH | e.g., HepG2 | ||||
| Caspase-3/7 | e.g., HepG2 | ||||
| 3,3,3-Trifluoro-2-hydroxypropanoic acid | MTT | e.g., HepG2 | |||
| LDH | e.g., HepG2 | ||||
| Caspase-3/7 | e.g., HepG2 | ||||
| Sodium Butyrate (Positive Control) | MTT | e.g., HepG2 | |||
| LDH | e.g., HepG2 | ||||
| Caspase-3/7 | e.g., HepG2 |
Experimental Workflow
The following diagram outlines a typical workflow for conducting a comparative cytotoxicity study.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for the three key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.[11]
Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][12] The assay uses a substrate that, when cleaved by caspase-3/7, releases a luminescent or fluorescent signal.[6][13]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Signaling Pathway: Apoptosis
Cytotoxicity can be mediated through various mechanisms, including apoptosis. The Caspase-3/7 assay directly measures a key event in this programmed cell death pathway. The diagram below illustrates the extrinsic and intrinsic apoptosis pathways, both of which converge on the activation of executioner caspases like caspase-3 and -7.
Caption: Extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. kosheeka.com [kosheeka.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. promega.com [promega.com]
- 13. moleculardevices.com [moleculardevices.com]
Determining the Enantiomeric Excess of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount for ensuring stereochemical purity, which directly impacts pharmacological activity and safety. This guide provides a comparative overview of three established analytical techniques for determining the enantiomeric excess of 2-Hydroxy-2-(trifluoromethyl)butyric acid: Indirect Gas Chromatography (GC), Direct High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, required sample throughput, and the need for destructive versus non-destructive analysis. The following table summarizes the key performance characteristics of each technique, with data derived from studies on structurally similar α-hydroxy acids.
| Analytical Method | Principle | Typical Performance Metrics | Advantages | Disadvantages |
| Indirect Gas Chromatography (GC) | Derivatization of enantiomers with a chiral reagent to form diastereomers, followed by separation on an achiral GC column. | Resolution (Rs): > 1.5 Analysis Time: 15-30 min | High resolution and efficiency; utilizes standard GC instrumentation. | Destructive method; requires a derivatization step which can introduce kinetic resolution. |
| Direct High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation Factor (α): 1.2 - 1.5+ Resolution (Rs): > 1.5 | Direct analysis without derivatization; broad applicability of polysaccharide-based CSPs. | Can require method development to find the optimal CSP and mobile phase; CSPs can be expensive. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Chemical Shift Difference (Δδ): 0.01 - 0.1+ ppm | Non-destructive; provides structural information; rapid analysis. | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations and a high-field NMR spectrometer. |
Note: The performance metrics are based on data for analogous trifluoromethyl-substituted alcohols and other α-hydroxy acids and may vary for this compound.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical method.
Experimental Protocols
Indirect Gas Chromatography (GC) Method
This method involves a two-step derivatization to form diastereomeric esters, which are then separated on a standard achiral GC column.[1][2]
1. Derivatization: a. Esterification: To the dried sample of this compound, add a chiral alcohol such as (S)-(+)-2-butanol or (S)-(+)-3-methyl-2-butanol and a catalytic amount of an acid catalyst (e.g., thionyl chloride or sulfuric acid). Heat the mixture to form the diastereomeric esters. b. Acylation: After removing the excess alcohol, add an acylating agent like trifluoroacetic anhydride (TFAA) to derivatize the hydroxyl group. This increases the volatility of the compound.[3] c. Work-up: Quench the reaction and extract the diastereomeric derivatives into an organic solvent (e.g., hexane or ethyl acetate). Dry the organic layer and concentrate it for GC analysis.
2. GC Analysis: a. Column: Use a standard non-chiral capillary column, such as a DB-5 or DB-17.[1][2] b. Injector: Set the injector temperature to an appropriate value (e.g., 250 °C). c. Oven Program: A typical temperature program would start at a lower temperature, hold for a few minutes, and then ramp up to a final temperature to ensure the elution of the derivatives. d. Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. e. Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers in the resulting chromatogram.
Direct High-Performance Liquid Chromatography (HPLC) Method
This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based columns are often effective for this class of compounds.[4]
1. Sample Preparation: a. Dissolution: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. b. Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Analysis: a. Column: Screen amylose-based (e.g., Chiralpak® AD-H) and cellulose-based (e.g., Chiralcel® OD-H) columns.[4] b. Mobile Phase: For normal phase chromatography, a common mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in ratios ranging from 99:1 to 80:20 (v/v). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) is often necessary to improve peak shape and resolution. c. Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min. d. Temperature: Maintain a constant column temperature, usually between 20-40 °C. e. Detection: Use a UV detector at a wavelength where the analyte absorbs, typically around 210 nm for non-aromatic carboxylic acids. f. Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. A resolution (Rs) of ≥ 1.5 indicates baseline separation.[4]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This non-destructive method relies on the formation of transient diastereomeric complexes in solution, which can be observed by NMR.
1. Sample Preparation: a. Dissolution: In an NMR tube, dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). b. Addition of CSA: Add an enantiomerically pure chiral solvating agent (e.g., quinine, (R)- or (S)-mandelic acid) to the NMR tube. The molar ratio of CSA to the analyte may need to be optimized, but often a 1:1 ratio is a good starting point.
2. NMR Analysis: a. Spectrometer: Use a high-field NMR spectrometer for better signal dispersion. b. Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. Given the trifluoromethyl group in the analyte, ¹⁹F NMR can be particularly advantageous due to its high sensitivity and large chemical shift range, which can lead to better separation of the enantiomeric signals.[2] c. Data Analysis: The formation of diastereomeric complexes in solution will cause a splitting of a specific signal (e.g., the quartet of the CH proton or the singlet of the CF₃ group) into two distinct signals, one for each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals of these two signals.
References
- 1. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiodifferentiation of chiral hydroxy acids via19F NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Strategic Guide to Trifluoromethylation: Comparing Pre-functionalized Building Blocks and Direct Reagent-Based Approaches
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. For researchers and drug development professionals, the choice of how to introduce this critical functional group is a key strategic decision. This guide provides an objective comparison between two primary strategies: the use of pre-functionalized scaffolds like 2-Hydroxy-2-(trifluoromethyl)butyric acid and the direct trifluoromethylation of substrates using dedicated reagents.
While this compound represents a conceptually straightforward approach—offering a chiral center and multiple functional handles in a compact package—publicly available experimental data on its performance and reactivity is limited. Therefore, this guide will focus on a broader strategic comparison, using well-documented, state-of-the-art trifluoromethylating reagents as the primary alternative for a data-driven analysis.
Strategic Decision Point: Building Block vs. Reagent
The decision to use a pre-functionalized building block versus a trifluoromethylating reagent depends on several factors, including the synthetic route, substrate complexity, and desired stereochemistry.
Caption: Strategic choice between using a pre-made building block versus a direct trifluoromethylating reagent.
Performance Comparison of Leading Trifluoromethylating Reagents
As a practical alternative to using a specific but less-documented building block, direct trifluoromethylation offers a versatile and well-understood approach. The choice of reagent is critical and depends on whether a nucleophilic or electrophilic CF3 source is required. Below is a comparative summary of the performance of three classes of benchmark reagents on common substrates.
Data Presentation: Reagent Performance
| Reagent Class | Specific Reagent | Substrate Type | Representative Substrate | Yield (%) | Reference |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Ketone | Benzaldehyde | 95 | [1] |
| Ketone | Acetophenone | 85-95 | [2] | ||
| Electrophilic | Togni's Reagent II | β-Keto Ester | Indanone-derived β-keto ester | 42-67 | [3] |
| Heterocycle | Indole | 75 | [3] | ||
| Electrophilic | Umemoto's Reagent | β-Keto Ester | Indanone-derived β-keto ester | up to 99 | [3] |
| Heterocycle | Pyrrole | 87 | [4] | ||
| Radical | Langlois Reagent (CF₃SO₂Na) | Heterocycle | Caffeine | 81 | [3] |
| Alkene | Styrene | 77 | [3] |
Note: Yields are highly dependent on specific reaction conditions and substrate variations.
Experimental Protocols and Methodologies
Detailed and reliable protocols are essential for reproducible results. The following sections provide methodologies for key experiments cited in the performance comparison table.
Experimental Workflow: Nucleophilic Trifluoromethylation
The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic CF₃ source, requiring activation by a fluoride source to generate the trifluoromethyl anion for addition to electrophiles like carbonyls.[5]
Caption: General workflow for the nucleophilic trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.
Protocol 1: Nucleophilic Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent [1]
-
Preparation: To a solution of benzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert nitrogen or argon atmosphere, add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol).
-
Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution (1M in THF, 0.1 mmol) dropwise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Deprotection: The resulting silyl ether can be deprotected using a mild acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.
-
Purification: Purify the final product by flash column chromatography on silica gel.
Protocol 2: Electrophilic C-H Trifluoromethylation of Indole using Togni's Reagent[1]
-
Preparation: To a solution of indole (1.0 mmol) in dichloromethane (DCM, 5 mL) under an inert nitrogen or argon atmosphere, add Togni's Reagent II (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the desired 3-trifluoromethylindole.
Conclusion
While the concept of using a multi-functionalized building block like this compound is appealing for its synthetic convergency, the current lack of accessible experimental data necessitates a reliance on alternative, well-established methods. Direct trifluoromethylation using commercially available reagents such as the Ruppert-Prakash, Togni, and Umemoto reagents offers a robust and versatile platform for the synthesis of CF₃-containing molecules. These reagents are supported by a vast body of literature, providing reliable protocols and predictable outcomes across a wide range of substrates. The choice between a nucleophilic, electrophilic, or radical approach allows for tailored strategies that can be integrated at various stages of a synthetic sequence. For researchers in drug discovery and development, a thorough understanding of the capabilities and limitations of these powerful reagents is essential for the efficient and successful synthesis of novel trifluoromethylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"2-Hydroxy-2-(trifluoromethyl)butyric acid" spectroscopic data comparison
A Comparative Guide to the Spectroscopic Data of 2-Hydroxy-2-(trifluoromethyl)butyric acid and Its Analogs
Introduction to this compound
This compound (CAS 72114-82-0) is a fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science.[1][2][3] The presence of the trifluoromethyl group is expected to significantly influence its chemical and spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will focus on comparing its predicted spectral data with the experimental data of 2-hydroxybutyric acid and 2-hydroxy-2-methylbutyric acid.
Predicted and Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for analogs of this compound. This data can be used to infer the expected spectral properties of the target molecule.
1H NMR Spectroscopic Data Comparison
The 1H NMR spectrum is crucial for determining the proton environment in a molecule. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to cause a downfield shift (higher ppm) for the protons on the adjacent ethyl group compared to its non-fluorinated counterpart.
| Compound | Chemical Shift (ppm) and Multiplicity |
| 2-Hydroxybutyric acid | CH3 : ~0.9 (t), CH2 : ~1.7 (p), CH : ~4.1 (t) |
| 2-Hydroxy-2-methylbutyric acid | CH3 (ethyl) : 0.94 (t), CH2 : 1.55-2.04 (m), CH3 (methyl) : 1.47 (s)[4] |
| Butyric Acid | CH3 : 0.98 (t), CH2 (β) : 1.68 (sextet), CH2 (α) : 2.33 (t), OH : 11.5 (s)[5] |
Note: "t" denotes a triplet, "p" a pentet, "m" a multiplet, and "s" a singlet.
13C NMR Spectroscopic Data Comparison
In 13C NMR, the trifluoromethyl group will have a pronounced effect on the chemical shifts of nearby carbon atoms. The carbon atom attached to the CF3 group is expected to show a significant downfield shift and will likely appear as a quartet due to coupling with the three fluorine atoms.
| Compound | Chemical Shift (ppm) |
| 2-Hydroxybutyric acid | C1 (COOH) : ~180, C2 (CH-OH) : ~70, C3 (CH2) : ~30, C4 (CH3) : ~10 |
| 2-Hydroxy-2-methylbutyric acid | Data not readily available in a comparable format. |
| Butyric Acid | C1 (COOH) : 186.89, C2 (CH2) : 42.33, C3 (CH2) : 22.08, C4 (CH3) : 15.95[6] |
Mass Spectrometry Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of the trifluoromethyl group will result in a higher molecular weight for this compound compared to its analogs.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | 172.10[1][2] | Predicted [M-H]-: 171.02745, [M+H]+: 173.04201[7] |
| 2-Hydroxybutyric acid | 104.10[8] | Data available for TMS derivative[9] |
| 2-Hydroxy-2-methylbutyric acid | 118.13[10] | Data available for TMS derivative[11] |
Experimental Protocols
Standard protocols for acquiring spectroscopic data are essential for obtaining high-quality and reproducible results.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter. Filtration through a small cotton plug in a Pasteur pipette may be necessary.[12]
-
The final sample height in the NMR tube should be around 4-5 cm.
Instrument Setup and Data Acquisition (General):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[13]
-
For 1H NMR, a standard single-pulse experiment is typically used. For 13C NMR, a proton-decoupled experiment is common to simplify the spectrum.[13]
-
Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative 13C NMR, a longer relaxation delay is necessary.[13][14]
-
Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[15]
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[16]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium acetate to promote ionization.[16]
-
Ensure the final solution is free of non-volatile salts and buffers, which can interfere with the ESI process.[16]
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve optimal ionization and signal intensity.
-
Acquire data in either positive or negative ion mode, depending on the analyte's properties.
-
Calibrate the mass analyzer using a known reference standard to ensure accurate mass measurements.[17]
Visualizing the Comparison Workflow and Molecular Structure
The following diagrams illustrate the logical workflow for comparing spectroscopic data and the chemical structure of the target compound.
Caption: Workflow for Spectroscopic Data Comparison
References
- 1. 72114-82-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. This compound - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 3. 72114-82-0 Cas No. | 2-Hydroxy-2-(trifluoromethyl)butanoic acid | Apollo [store.apolloscientific.co.uk]
- 4. 2-Hydroxy-2-methylbutyric acid (3739-30-8) 1H NMR [m.chemicalbook.com]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. bmse000402 Butyric Acid at BMRB [bmrb.io]
- 7. PubChemLite - this compound (C5H7F3O3) [pubchemlite.lcsb.uni.lu]
- 8. GSRS [precision.fda.gov]
- 9. 2-Hydroxybutyric acid, 2TMS derivative [webbook.nist.gov]
- 10. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-2-methylbutyric acid, 2TMS derivative [webbook.nist.gov]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. rsc.org [rsc.org]
Unveiling Purity: A Comparative Guide to the qNMR Analysis of 2-Hydroxy-2-(trifluoromethyl)butyric Acid
For researchers, scientists, and drug development professionals, establishing the absolute purity of novel chemical entities is a cornerstone of rigorous scientific investigation and is critical for regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 2-Hydroxy-2-(trifluoromethyl)butyric acid, a key fluorinated building block in medicinal chemistry.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's purity without the need for an identical reference standard.[1][2] This is particularly advantageous for novel compounds like this compound, where certified reference materials may not be readily available. This guide will delve into the experimental protocol for both ¹H and ¹⁹F qNMR, present a comparative analysis with High-Performance Liquid Chromatography (HPLC), and provide the necessary tools for you to implement this robust analytical technique in your laboratory.
Comparative Analysis: qNMR vs. HPLC
The choice of analytical technique for purity determination hinges on various factors, including the availability of reference standards, the required accuracy and precision, and the nature of the analyte and its potential impurities.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | A primary ratio method based on the direct proportionality between NMR signal intensity and the number of nuclei.[1] | A comparative separation technique based on the differential partitioning of analytes between a mobile and stationary phase. |
| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard of a different, structurally unrelated compound.[3] | Typically requires a certified reference standard of the analyte for accurate quantification of purity. |
| Selectivity | High, especially with ¹⁹F NMR for fluorinated compounds, due to a wide chemical shift range and minimal signal overlap.[4] | High, dependent on column chemistry, mobile phase composition, and detector wavelength. Co-elution of impurities can be a challenge. |
| Accuracy & Precision | High accuracy and excellent precision, with low relative standard deviation (RSD). | High precision is achievable, but accuracy can be compromised by differences in the response factors of the main component and impurities.[1] |
| Sample Throughput | Moderate; can be automated for higher throughput.[5] | High, with well-established automation for routine analysis. |
| Information Content | Provides quantitative data and structural information simultaneously. | Provides quantitative data based on retention time and peak area. |
Illustrative Data Comparison
Due to the lack of publicly available, direct comparative data for this compound, the following table presents representative data from a purity analysis of a structurally similar fluorinated pharmaceutical, demonstrating the comparative performance of qNMR and HPLC.
Purity Assessment of a Fluorinated Carboxylic Acid Analog
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) (%) |
| ¹H qNMR | 99.2 | 0.3 |
| ¹⁹F qNMR | 99.1 | 0.2 |
| HPLC (Area %) | 99.8 | 0.1 |
Note: This data is illustrative and based on the analysis of a similar fluorinated carboxylic acid. The discrepancy between qNMR and HPLC area percent can arise if impurities have different UV response factors compared to the main analyte, a factor that does not affect the accuracy of qNMR.[1]
Experimental Protocols
A meticulously planned experimental protocol is crucial for achieving accurate and reproducible results in qNMR analysis.
I. ¹H qNMR Protocol
Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified, high purity)
-
Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial. The molar ratio of analyte to internal standard should ideally be close to 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
-
Spectral Width (sw): Set to encompass all signals of the analyte and internal standard.
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, the quartet from the -CH₂- group or the triplet from the -CH₃ group could be used. For maleic acid, the singlet from the two vinyl protons is used.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
II. ¹⁹F qNMR Protocol
Objective: To provide an orthogonal purity determination of this compound using ¹⁹F qNMR.
Materials:
-
This compound sample
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or Hexafluorobenzene (certified, high purity)
-
Deuterated Solvent: DMSO-d₆ or Acetone-d₆
Procedure:
-
Sample Preparation: Follow the same procedure as for ¹H qNMR, using an appropriate ¹⁹F internal standard.
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune the spectrometer to the ¹⁹F frequency and shim.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Ensure complete relaxation (≥ 5 * T₁).
-
Number of Scans (ns): Acquire sufficient scans for a high S/N ratio.
-
Spectral Width (sw): The chemical shift range for ¹⁹F is much larger than for ¹H, so the spectral width must be set accordingly to cover both the analyte and internal standard signals.
-
-
-
Data Processing and Purity Calculation:
-
Process the data as described for ¹H qNMR.
-
Integrate the singlet from the -CF₃ group of the analyte and a signal from the ¹⁹F internal standard.
-
Calculate the purity using the same formula as for ¹H qNMR, adjusting for the number of fluorine nuclei in the integrated signals and the molecular weights.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the qNMR purity analysis process.
Caption: Workflow for qNMR Purity Analysis.
Conclusion
For the purity determination of this compound, qNMR offers a robust, accurate, and direct method that complements traditional chromatographic techniques. The ability to obtain an absolute purity value without a specific reference standard makes it an invaluable tool in research, development, and quality control settings. By providing both quantitative and structural information, qNMR delivers a comprehensive assessment of sample purity, ensuring the quality and reliability of downstream applications.
References
Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Guide for Laboratory Professionals
The proper disposal of 2-Hydroxy-2-(trifluoromethyl)butyric acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a fluorinated organic acid, this compound requires careful handling and adherence to hazardous waste regulations. This document provides a procedural framework for its safe management and disposal, intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, which include skin and eye irritation or corrosion, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. Proper segregation is essential to prevent dangerous reactions:
-
Do not mix with bases: Keep separate from alkaline solutions to avoid exothermic neutralization reactions.
-
Do not mix with oxidizing agents: Store away from strong oxidizers.
-
Separate from other waste streams: Collect waste containing this acid in a dedicated, clearly labeled container.
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Plan:
-
Containerization: Use a compatible, leak-proof container for waste collection. The container should be in good condition and have a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and the institution's EHS department.
-
Containment (for trained personnel only): If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization: For spills of acidic substances, neutralization may be an option for trained personnel. Slowly add a weak base like sodium bicarbonate to the contained spill. Be aware of potential gas evolution (carbon dioxide).
-
Cleanup: Once neutralized, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All materials used for cleanup should also be disposed of as hazardous waste.
Data on Structurally Similar Compounds
To provide context on the potential hazards of this compound, the following table summarizes information for related compounds. This data should be used for informational purposes only.
| Chemical Name | CAS Number | Molecular Formula | Hazards |
| Butyric acid | 107-92-6 | C₄H₈O₂ | Combustible liquid, Causes severe skin burns and eye damage.[1][2] |
| 2-Hydroxyisobutyric acid | 594-61-6 | C₄H₈O₃ | Harmful if swallowed, Causes skin irritation, Causes serious eye damage.[3] |
| Heptafluorobutyric acid | 375-22-4 | C₄HF₇O₂ | Causes severe skin burns and eye damage. |
| 2-(Trifluoromethyl)-2-hydroxypropionic acid | 114715-77-4 | C₄H₅F₃O₃ | Causes severe skin burns and eye damage.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Hydroxy-2-(trifluoromethyl)butyric acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemicals is paramount. This guide provides crucial procedural information for managing 2-Hydroxy-2-(trifluoromethyl)butyric acid, a compound requiring careful attention due to its chemical properties. Adherence to these protocols is essential for personal safety and environmental protection.
Hazard Identification
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on best practices for similar chemical compounds[2][3].
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn over safety glasses, particularly when there is a risk of splashing[2][3]. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves may offer short-term protection[2][3]. For prolonged contact or handling larger quantities, it is crucial to consult the glove manufacturer's chemical resistance guide for the most suitable material, such as butyl rubber or neoprene[4][5]. Double gloving may be appropriate for handling highly hazardous compounds[2]. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage[2][3]. For significant splash potential, chemical-resistant aprons or coveralls should be considered[6]. |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot and be made of a material that resists chemical penetration[3]. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors[2][7]. If there is a risk of exposure exceeding permissible limits, an appropriate air-purifying respirator with cartridges for organic vapors and acid gases should be used[6]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is critical. The following guide outlines the safe handling of this compound.
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood[2][7]. Ensure that safety shower and eyewash stations are readily accessible.
-
Pre-Handling Preparation : Before starting any work, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
During Handling : Avoid direct contact with the substance[7]. Use appropriate tools (e.g., spatulas, forceps) for transfers. Keep containers tightly closed when not in use[5][7][8].
-
Post-Handling : Thoroughly wash hands and any exposed skin after handling[3]. Decontaminate all work surfaces and equipment.
-
Storage : Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents[2][9]. Ensure the container is tightly sealed and clearly labeled[7][9].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Treat all waste containing this chemical as hazardous waste[10]. This includes the chemical itself, any reaction byproducts, and contaminated materials such as gloves, absorbent pads, and glassware.
-
Waste Segregation and Collection : Collect all waste in clearly labeled, sealed, and compatible containers[9]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Spill Management :
-
Small Spills : In a chemical fume hood, absorb the spill with an inert material like vermiculite or sand. Collect the absorbed material into a labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste[2].
-
Large Spills : Evacuate the area immediately and contact your institution's emergency response team[2][3].
-
-
Final Disposal Method : The strong carbon-fluorine bond in fluorinated compounds makes them persistent[10]. High-temperature incineration is often the most effective method for the complete destruction of fluorinated organic compounds[10][11]. This process must be carried out in a licensed facility capable of handling halogenated organic waste[10]. If incineration is not available, disposal in a designated hazardous waste landfill may be an alternative, provided the facility is permitted to accept such waste[10].
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 2-(TRIFLUOROMETHYL)-2-HYDROXYPROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. download.basf.com [download.basf.com]
- 7. ww.chemblink.com [ww.chemblink.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

